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  • Product: methyl (2R)-2-bromo-3-hydroxypropanoate
  • CAS: 1609168-44-6

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Methyl (2R)-2-bromo-3-hydroxypropanoate: A Key Chiral Building Block

Introduction: The Strategic Importance of a Versatile Chiral Intermediate In the landscape of modern synthetic chemistry and drug discovery, the efficiency and elegance of a synthetic route often hinge on the selection o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Chiral Intermediate

In the landscape of modern synthetic chemistry and drug discovery, the efficiency and elegance of a synthetic route often hinge on the selection of starting materials. Chiral building blocks—small, stereochemically defined molecules—are the linchpins in the construction of complex, biologically active compounds. Methyl (2R)-2-bromo-3-hydroxypropanoate is one such pivotal intermediate. Its structure is deceptively simple, yet it harbors a rich chemical potential. With a defined stereocenter, a reactive bromine atom, a modifiable hydroxyl group, and an ester moiety, this molecule offers multiple handles for synthetic chemists to elaborate upon.

This guide provides an in-depth technical overview of methyl (2R)-2-bromo-3-hydroxypropanoate, designed for researchers and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its strategic applications, and the critical protocols for its safe and effective use. The objective is to equip you with the field-proven insights necessary to leverage this versatile building block in your own research endeavors.

Part 1: Core Identifiers and Stereochemical Considerations

A precise understanding of a chemical entity begins with its unique identifiers. It is critical to distinguish between the specific enantiomers and the racemic mixture, as different suppliers may provide different forms. The CAS number for the racemic mixture or the unspecified stereoisomer is the most commonly cited.

IdentifierDataSource
IUPAC Name methyl (2R)-2-bromo-3-hydroxypropanoateN/A
CAS Number 1609168-44-6 (for R-enantiomer)[1]
7691-28-3 (unspecified stereochemistry)[2][3][4][5]
162464-06-4 (for S-enantiomer)[6]
Molecular Formula C₄H₇BrO₃[2][3]
Molecular Weight 183.00 g/mol [2][3]
InChI InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3/t3-/m1/s1N/A
InChIKey GVXAFLUDYYQGCG-SSDOTTSWSA-NN/A
SMILES COC(=O)BrN/A
Synonyms Methyl 2-bromo-3-hydroxypropionate[4]

Note: The InChI, InChIKey, and SMILES provided correspond to the (2R)-enantiomer.

Part 2: Physicochemical and Computed Properties

The physical and computed properties of a molecule are predictive of its behavior in both reactive and biological systems. These parameters influence solubility, membrane permeability, and reactivity, making them essential for experimental design.

PropertyValueSource
Monoisotopic Mass 181.95786 Da[3][6]
XLogP3 0.3[3][6]
Hydrogen Bond Donor Count 1[3][6]
Hydrogen Bond Acceptor Count 3[3][6]
Rotatable Bond Count 3[3][6]
Topological Polar Surface Area 46.5 Ų[3][6]

These properties suggest a molecule with moderate polarity and good solubility in a range of organic solvents, which is advantageous for its use in synthesis.

Part 3: Synthesis Protocol and Experimental Workflow

The most direct and common synthesis of methyl 2-bromo-3-hydroxypropanoate is via the acid-catalyzed esterification of the corresponding carboxylic acid. The following protocol is adapted from established procedures for the (S)-enantiomer, which is mechanistically identical for the (R)-enantiomer.[4][7]

Expertise in Practice: The Rationale Behind the Protocol
  • Catalyst Choice (HBr): While strong mineral acids like H₂SO₄ are common esterification catalysts, using a catalytic amount of aqueous HBr is a logical choice here. It introduces a common ion (bromide), which, according to Le Chatelier's principle, can help suppress any potential side reactions involving the bromide substituent on the main molecule.

  • Reaction Temperature (50-65 °C): This temperature range represents a balance. It is high enough to accelerate the reaction to a practical rate but low enough to minimize potential degradation or side reactions, such as elimination or substitution of the bromine atom.

  • Aqueous Workup (NaHCO₃ wash): The use of a mild base like sodium bicarbonate is critical. Its primary function is to neutralize the acidic catalyst (HBr) and any unreacted carboxylic acid, facilitating their removal from the organic phase. A strong base like NaOH could risk hydrolyzing the desired ester product.

  • Purification (Silica Gel Chromatography): This final step is essential to remove any non-polar impurities or closely related byproducts, ensuring the high purity required for subsequent synthetic steps in drug development.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of (2R)-2-bromo-3-hydroxypropionic acid (35 mmol, 1.0 eq) in methanol (50 mL), add a catalytic amount of 48% aqueous hydrobromic acid (0.2 mL).

  • Heating: Heat the reaction mixture to a gentle reflux at 50-65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20-24 hours).

  • Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction and Wash: Dissolve the resulting residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash sequentially with a dilute aqueous NaHCO₃ solution (2 x 50 mL) and saturated aqueous NaCl (brine) (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Final Purification: Concentrate the filtrate by rotary evaporation. Purify the crude product by silica gel column chromatography, eluting with a dichloromethane/diethyl ether (90/10) mixture to yield the pure methyl (2R)-2-bromo-3-hydroxypropanoate as a clear liquid.[4][7]

Visualization of the Synthesis Workflow

G cluster_react Reaction Phase cluster_workup Workup & Extraction cluster_purify Purification Reactants (2R)-2-bromo-3-hydroxypropionic acid + Methanol + HBr (cat.) Heat Heat (50-65 °C, 21h) Reactants->Heat Reflux Rotovap1 Remove Methanol (Rotary Evaporator) Heat->Rotovap1 Extract Dissolve in DCM Wash with NaHCO₃ Wash with Brine Rotovap1->Extract Dry Dry over Na₂SO₄ Filter Extract->Dry Chromatography Silica Gel Chromatography (DCM/Ether) Dry->Chromatography Product Pure Methyl (2R)-2-bromo- 3-hydroxypropanoate Chromatography->Product G cluster_mods Primary Modifications cluster_apps Downstream Applications Core Methyl (2R)-2-bromo- 3-hydroxypropanoate SN2 SN2 Substitution (at C-Br) Core->SN2 Oxidation Oxidation (at -OH) Core->Oxidation Hydrolysis Ester Hydrolysis (to -COOH) Core->Hydrolysis API Complex API Synthesis SN2->API Ligand Chiral Ligands SN2->Ligand Oxidation->API Hydrolysis->API PROTAC PROTAC Linker Fragment Hydrolysis->PROTAC

Caption: Role as a versatile synthetic building block.

Part 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Methyl 2-bromo-3-hydroxypropanoate is an irritant and requires careful handling to ensure personnel safety.

GHS Hazard Identification
Hazard CodeDescriptionClass
H315 Causes skin irritationSkin Irritant, Category 2
H319 Causes serious eye irritationEye Irritant, Category 2A
H335 May cause respiratory irritationSTOT SE, Category 3

(Source: GHS information provided by ECHA C&L Inventory) [3]

Self-Validating Safety Protocol
  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield. [8] * Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

    • Skin Protection: A standard laboratory coat is required. Ensure no skin is exposed.

  • Handling: Avoid contact with skin, eyes, and clothing. [8]Keep the container tightly closed when not in use. * Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [8]The recommended storage temperature is often 2-8°C to ensure long-term stability. [1]* Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for chemical waste disposal. [8]Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

Methyl (2R)-2-bromo-3-hydroxypropanoate is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its well-defined stereochemistry and trifunctional nature provide a reliable and versatile platform for the construction of complex molecular architectures. From fundamental organic synthesis to the development of next-generation pharmaceuticals, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential. This guide serves as a foundational resource to empower researchers to utilize this key building block with confidence, precision, and safety.

References

  • PubChem. (n.d.). Methyl 2-bromo-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (S)-2-bromo-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-bromo-3-hydroxypropanoate (C4H7BrO3). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl 2-hydroxypropanoate (CAS 547-64-8). Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Bromo-3-Methylpropiophenone: An Essential Intermediate for Pharmaceutical and Organic Synthesis. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Molecular Structure and Stereochemistry of Methyl (2R)-2-bromo-3-hydroxypropanoate

Executive Summary Methyl (2R)-2-bromo-3-hydroxypropanoate (CAS 7691-28-3 for (S)-isomer; (R)-isomer is enantiomeric) is a high-value chiral building block derived from the chiral pool (specifically D-Serine). It serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (2R)-2-bromo-3-hydroxypropanoate (CAS 7691-28-3 for (S)-isomer; (R)-isomer is enantiomeric) is a high-value chiral building block derived from the chiral pool (specifically D-Serine). It serves as a critical intermediate in the synthesis of glycidic esters, aziridines, and beta-adrenergic blockers. Its utility lies in its bifunctional nature: it possesses an electrophilic carbon at the


-position (bearing the bromine) and a nucleophilic hydroxyl group at the 

-position. This guide provides a comprehensive analysis of its stereochemical architecture, synthetic pathways preserving chiral integrity, and downstream applications in drug development.

Part 1: Molecular Architecture & Stereochemical Analysis

Physicochemical Specifications

The molecule is a vicinal halohydrin derivative. The (2R) configuration is critical for specific enzymatic interactions and the stereocontrolled synthesis of downstream pharmaceutical targets.

PropertySpecification
IUPAC Name Methyl (2R)-2-bromo-3-hydroxypropanoate
Molecular Formula

Molecular Weight 183.00 g/mol
Physical State Colorless to light yellow liquid
Density ~1.677 g/mL
Boiling Point ~60-65 °C (at reduced pressure, typically 0.5 mmHg)
Chiral Center C2 (Alpha-carbon)
Stereochemistry (2R)
Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration at C2 is designated as (R) based on the following priority assignment:

  • -Br (Atomic Number 35) — Priority 1

  • -COOCH

    
      (Carbon bonded to O, O, O) — Priority 2 
    
  • -CH

    
    OH  (Carbon bonded to O, H, H) — Priority 3 
    
  • -HPriority 4 (Lowest)

Visualization: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1


 2 

3 follows a clockwise direction, confirming the (R) configuration.

Part 2: Synthetic Routes & Stereocontrol

The synthesis of methyl (2R)-2-bromo-3-hydroxypropanoate is classically achieved via the diazotization of D-Serine . This reaction is mechanistically unique because it typically proceeds with retention of configuration , a phenomenon explained by the participation of the neighboring carboxylate group.

The "Double Inversion" Mechanism

Direct


 displacement of the diazonium group by bromide would result in inversion. However, the reaction proceeds through a transient 

-lactone intermediate.
  • Diazotization: D-Serine reacts with nitrous acid (

    
    ) to form the diazonium salt.
    
  • First Inversion (Intramolecular): The neighboring carboxylate oxygen attacks the

    
    -carbon, displacing 
    
    
    
    and forming a three-membered
    
    
    -lactone ring. This inverts the center from (R) to (S).
  • Second Inversion (Ring Opening): The bromide ion (

    
    ) attacks the 
    
    
    
    -lactone at the most substituted carbon (the
    
    
    -carbon), opening the ring. This inverts the center back from (S) to (R).

Net Result: Retention of configuration ((2R)-Serine


 (2R)-Bromo ester).
Mechanism Diagram

DiazotizationMechanism cluster_legend Stereochemical Course D_Serine D-Serine (2R)-Amino Acid Diazonium Diazonium Intermediate D_Serine->Diazonium NaNO2, H+ AlphaLactone Alpha-Lactone (Transient Intermediate) (Inversion 1) Diazonium->AlphaLactone -N2 Intramolecular Attack (Carboxylate Oxygen) BromoAcid (2R)-2-Bromo-3- hydroxypropanoic acid (Inversion 2 -> Net Retention) AlphaLactone->BromoAcid Br- Attack (Ring Opening) FinalProduct Methyl (2R)-2-bromo- 3-hydroxypropanoate BromoAcid->FinalProduct MeOH, H+ (Esterification) Note Double Inversion = Retention

Caption: Mechanistic pathway of D-Serine diazotization showing the alpha-lactone intermediate responsible for stereochemical retention.

Part 3: Reactivity Profile & Drug Development Utility

The molecule's utility in drug development stems from its ability to act as a divergent intermediate. Depending on the conditions, it can form epoxides or undergo nucleophilic substitution.

Epoxide Formation (Darzens-like Closure)

Treatment with a base (e.g., NaHCO


, K

CO

, or NaOMe) triggers an intramolecular Williamson ether synthesis.
  • Mechanism: The base deprotonates the

    
    -hydroxyl group. The resulting alkoxide attacks the 
    
    
    
    -carbon, displacing the bromine.
  • Stereochemistry: This is a standard intramolecular

    
     reaction. Therefore, the configuration at C2 is inverted .
    
    • (2R)-Bromo ester

      
       Methyl (2S)-glycidate (epoxide).
      
Nucleophilic Displacement

Direct displacement of the bromine by external nucleophiles (azides, amines, thiols) allows for the synthesis of functionalized amino acid derivatives.

Reactivity Start Methyl (2R)-2-bromo- 3-hydroxypropanoate Base Base Treatment (NaHCO3 / NaOMe) Start->Base Nuc Nucleophile (Nu-) (e.g., NaN3) Start->Nuc Epoxide Methyl (2S)-Glycidate (Epoxide) Base->Epoxide Note1 Inversion at C2 Epoxide->Note1 SubProduct Methyl (2S)-2-Nu- 3-hydroxypropanoate Nuc->SubProduct Note2 Inversion at C2 SubProduct->Note2

Caption: Divergent reactivity pathways. Base treatment yields the epoxide with inversion; direct substitution also proceeds with inversion.

Part 4: Experimental Protocols

Synthesis from D-Serine (Retention Protocol)

Objective: Synthesis of Methyl (2R)-2-bromo-3-hydroxypropanoate starting from D-Serine.

Reagents:

  • D-Serine (10.5 g, 100 mmol)

  • Sodium Nitrite (

    
    , 7.6 g, 110 mmol)
    
  • Potassium Bromide (

    
    , 41.6 g, 350 mmol)
    
  • Sulfuric Acid (

    
    , 2.5 M)
    
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Diazotization Setup: Dissolve D-Serine (100 mmol) and KBr (350 mmol) in 2.5 M

    
     (150 mL). Cool the solution to 0 °C in an ice-salt bath.
    
  • Addition: Add

    
     (110 mmol) portion-wise over 1 hour, maintaining the internal temperature below 5 °C. Vigorous evolution of 
    
    
    
    gas will occur.
  • Reaction: Stir the mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). The organic layer contains the (2R)-2-bromo-3-hydroxypropanoic acid.

  • Drying: Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude bromo acid as an oil.
    
  • Esterification: Dissolve the crude acid in anhydrous methanol (100 mL). Add a catalytic amount of concentrated

    
     (0.5 mL) or acetyl chloride. Heat at reflux for 2 hours.
    
  • Workup: Concentrate the methanol. Dilute the residue with ethyl acetate, wash with saturated

    
     (carefully, to neutralize acid without hydrolyzing the ester) and brine.
    
  • Purification: Purify via vacuum distillation (bp ~65 °C at 0.5 mmHg) or flash column chromatography (Silica gel, Hexanes:EtOAc 4:1) to obtain the pure methyl ester.

Analytical Validation:

  • 1H NMR (CDCl3, 400 MHz):

    
     4.35 (t, 1H, CHBr), 4.00 (m, 2H, CH2OH), 3.81 (s, 3H, OMe), 2.70 (br s, 1H, OH).
    
  • Optical Rotation: Compare with literature value for the (S)-enantiomer (approx

    
     to 
    
    
    
    for derivatives); the (2R) enantiomer should exhibit the opposite sign (positive rotation).

References

  • Stereochemical Retention in Diazotization: Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). "Configuration of alpha-bromo-beta-hydroxy acids from serine." Nature, 166(4213), 178-179. Link

  • Synthesis and NMR Data: ChemicalBook. "(S)-Methyl-2-bromo-3-hydroxypropanoate Product Description and NMR." Link

  • Epoxide Formation Mechanism: Garner, P., & Park, J. M. (1987). "The synthesis of (S)-methyl glycidate from L-serine." Journal of Organic Chemistry, 52(12), 2361-2364. Link

  • CIP Priority Rules: Cahn, R. S., Ingold, C., & Prelog, V. (1966). "Specification of Molecular Chirality." Angewandte Chemie International Edition, 5(4), 385-415. Link

Foundational

Technical Monograph & Safety Protocol: Methyl (2R)-2-bromo-3-hydroxypropanoate

Document Control: Subject: Methyl (2R)-2-bromo-3-hydroxypropanoate CAS Registry Number: 1609168-44-6 (Specific (2R)-isomer) | 7691-28-3 (Racemic/General) Document Type: Advanced Safety & Handling Guide (Whitepaper) Molec...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Methyl (2R)-2-bromo-3-hydroxypropanoate

  • CAS Registry Number: 1609168-44-6 (Specific (2R)-isomer) | 7691-28-3 (Racemic/General)

  • Document Type: Advanced Safety & Handling Guide (Whitepaper)

Molecular Identity & Physicochemical Architecture

This section deconstructs the molecule not merely as a list of properties, but as a functional architecture defining its reactivity and hazard profile.

Structural Analysis

Methyl (2R)-2-bromo-3-hydroxypropanoate is a chiral


-halo ester. Its reactivity is dominated by three functional motifs:
  • Electrophilic

    
    -Carbon:  The carbon bearing the bromine atom (C2) is highly susceptible to nucleophilic attack (
    
    
    
    ), making it a potent alkylating agent.
  • Labile Ester Linkage: The methyl ester is prone to hydrolysis, particularly under basic conditions or in the presence of Lewis acids, releasing methanol and the corresponding carboxylic acid.

  • 
    -Hydroxyl Group:  Provides a handle for intramolecular cyclization (forming epoxides/aziridines) or further functionalization, but also increases water solubility compared to non-hydroxylated analogs.
    
Quantitative Physicochemical Data
PropertyValueTechnical Context
Molecular Formula

Molecular Weight 183.00 g/mol
Physical State LiquidViscous, colorless to pale yellow.[1][2]
Density

g/cm³
High density facilitates phase separation in aqueous workups (bottom layer).
Boiling Point ~83-85°C (at reduced pressure)Thermally unstable; distillation requires high vacuum to prevent decomposition.
Chirality (2R)Enantiomeric purity is critical for biological applications; prone to racemization under basic conditions via enolate formation.
Solubility DCM, MeOH, THF, Et2OLimited stability in water due to hydrolysis.

Risk Assessment & Toxicology (The "Why")

Standard SDSs often list H-codes without context. As researchers, we must understand the mechanism of toxicity to implement effective controls.

Mechanism of Action: Alkylation

As an


-bromo ester, this compound acts as a soft electrophile . Upon contact with biological tissue, it preferentially alkylates soft nucleophiles, such as the thiol (-SH) groups in cysteine residues of proteins and glutathione.
  • Consequence: Depletion of cellular glutathione leading to oxidative stress and direct protein dysfunction.

  • Lachrymatory Potential: While specific data for this hydroxylated variant is limited,

    
    -bromo esters are a class of known lachrymators (tear gas agents). It should be treated as a severe eye and respiratory irritant.[3]
    
Hazard Classification (GHS)
  • Skin Irrit. 2 (H315): Causes skin irritation.[3][4][5]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[3]

  • STOT SE 3 (H335): May cause respiratory irritation.[1][3][4][5]

  • Precautionary Principle: Treat as a potential sensitizer and mutagen due to alkylating capability.

Reactivity & Degradation Pathway

The following diagram illustrates the degradation logic, essential for determining storage stability and waste disposal.

ReactivityPathway Compound Methyl (2R)-2-bromo- 3-hydroxypropanoate Acid 2-bromo-3-hydroxy- propionic acid Compound->Acid Hydrolysis Methanol Methanol (Toxic Byproduct) Compound->Methanol Hydrolysis Epoxide Glycidic Ester ( via Intramolecular Cyclization) Compound->Epoxide Base Induced Cyclization Adduct Alkylated Protein/DNA (Cellular Damage) Compound->Adduct Direct Alkylation (SN2) Water H2O / Moisture Water->Acid Base Base (OH-) Base->Epoxide Nucleophile Bio-Nucleophile (Cys-SH, DNA) Nucleophile->Adduct

Figure 1: Reactivity and degradation pathways. Note the potential for epoxide formation under basic conditions, which significantly alters the toxicological profile.

Handling & Storage Protocols (Self-Validating)

A self-validating protocol includes checkpoints to verify the integrity of the system before and during use.

Storage Architecture
  • Temperature: 2–8°C. Cold storage retards the rate of spontaneous hydrolysis and racemization.

  • Atmosphere: Inert gas (Argon or Nitrogen).[2] Oxygen is less of a concern than moisture; however, air-free handling prevents moisture ingress.

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers due to potential corrosion by liberated HBr.

Integrity Check (The "Go/No-Go" Test)

Before using the reagent in a critical synthesis, perform this rapid visual and chemical check:

  • Visual: Liquid should be colorless to pale yellow.[2] Darkening (orange/brown) indicates bromine liberation or polymerization.

  • Acidity Check: Dissolve a micro-drop in wet pH paper. Strong red coloration indicates significant hydrolysis (release of HBr/carboxylic acid). If pH < 3, repurify.

Experimental Handling Workflow
  • PPE: Double nitrile gloves (change immediately upon splash), lab coat, chemical splash goggles. Work strictly in a fume hood.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid plastic syringes if the contact time is long, as the ester may leach plasticizers or swell the rubber plunger.

  • Quenching: Residual reagent on glassware should be quenched with a dilute solution of aqueous sodium thiosulfate (neutralizes active bromine species) followed by dilute NaOH (hydrolyzes the ester).

Emergency Response & Causality

This section dictates actions based on the chemical logic established in Section 1.

Exposure Response[6]
  • Ocular Contact: Immediate Flush. The lachrymatory nature implies rapid binding to corneal proteins. Flush for 15 minutes.

  • Skin Contact: Do not use organic solvents (ethanol/DMSO) to wipe the skin; this increases permeability and drags the alkylating agent deeper into the dermis. Wash with soap and copious water.[4][5]

  • Inhalation: Move to fresh air. If pulmonary edema symptoms (shortness of breath) develop, seek medical attention.

Spill Management Logic

The following decision tree guides the cleanup process, prioritizing the prevention of volatilization.

SpillResponse Start Spill Detected Size Assess Volume Start->Size Small < 10 mL (Fume Hood) Size->Small Large > 10 mL (Outside Hood) Size->Large Absorb Cover with Dry Sand/Vermiculite Small->Absorb Do NOT use water (Hydrolysis Risk) Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Treat Waste with 10% Na2CO3 / Thiosulfate Absorb->Neutralize In controlled container Disposal Halogenated Waste Stream Neutralize->Disposal

Figure 2: Emergency spill response logic. Note the restriction on using water directly on the spill to prevent acid vapor generation.

Synthesis & Purification Context

Understanding the synthesis provides insight into potential impurities (e.g., residual HBr, unreacted serine).

Common Route: Diazotization-bromination of D-Serine (retention of configuration) or L-Serine (inversion), followed by esterification. Implication: The crude material often contains traces of hydrobromic acid (HBr).

Purification Protocol (Vacuum Distillation)
  • Setup: Short-path distillation head.

  • Pressure: < 5 mmHg (High vacuum is essential to keep bath temp < 100°C).

  • Pre-treatment: Wash the organic layer with saturated

    
     prior to distillation to remove acidic impurities that catalyze degradation during heating.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11964350, Methyl 2-bromo-3-hydroxypropanoate. Retrieved February 16, 2026, from [Link]

  • Organic Syntheses. Synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate (Contextual reference for alpha-halo ester handling). Org.[1][6] Synth. 2012, 89, 510-518.[6] Retrieved February 16, 2026, from [Link]

Sources

Exploratory

solubility of methyl (2R)-2-bromo-3-hydroxypropanoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl (2R)-2-bromo-3-hydroxypropanoate in Organic Solvents Executive Summary Methyl (2R)-2-bromo-3-hydroxypropanoate is a chiral building block of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl (2R)-2-bromo-3-hydroxypropanoate in Organic Solvents

Executive Summary

Methyl (2R)-2-bromo-3-hydroxypropanoate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its physical properties, particularly its solubility in organic solvents. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven protocol for its experimental determination, and a discussion of the practical implications for researchers, scientists, and drug development professionals. By integrating molecular structure analysis with established solubility theories, this document serves as a foundational resource for optimizing reaction conditions, purification processes, and formulation strategies involving this versatile intermediate.

Introduction to Methyl (2R)-2-bromo-3-hydroxypropanoate

Methyl (2R)-2-bromo-3-hydroxypropanoate (C₄H₇BrO₃, Molar Mass: 183.00 g/mol ) is a bifunctional organic compound featuring a stereocenter at the C2 position.[1][2] Its structure incorporates a methyl ester, a bromine atom, and a primary hydroxyl group. This combination of functional groups makes it a valuable chiral precursor in asymmetric synthesis, enabling the construction of more complex stereospecific molecules. Understanding its solubility is a critical first step in its practical application, as it directly influences solvent selection for chemical reactions, extraction, and purification techniques like chromatography and recrystallization. This guide elucidates the factors that dictate its solubility profile and provides a robust framework for its empirical determination.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[3][4]

Molecular Structure and Intermolecular Forces

The solubility characteristics of methyl (2R)-2-bromo-3-hydroxypropanoate are dictated by its three key functional groups:

  • Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., ethers, esters).

  • Methyl Ester Group (-COOCH₃): The carbonyl oxygen in the ester group is a hydrogen bond acceptor. The overall group contributes significant polarity to the molecule.

  • Bromo Group (-Br): The bromine atom introduces a degree of lipophilicity and is a weak polar site.

Collectively, these features create a molecule with a pronounced polar character, suggesting a preference for polar organic solvents over non-polar hydrocarbon solvents. The ability to form hydrogen bonds is a primary driver of its solubility in protic solvents like methanol and ethanol.

Predicted Solubility Profile

Based on its structure, we can predict its solubility behavior across different solvent classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the compound's hydroxyl and ester groups and the solvent's hydroxyl groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): Moderate to high solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting favorably with the compound's hydroxyl group.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. While less polar than alcohols, these solvents can engage in dipole-dipole interactions. Dichloromethane is often used in purification protocols for similar compounds.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The large mismatch in polarity and the inability of these solvents to form hydrogen bonds result in weak solute-solvent interactions compared to the strong solute-solute interactions.[6]

The Influence of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, in accordance with Le Châtelier's Principle, the solubility of methyl (2R)-2-bromo-3-hydroxypropanoate is expected to increase with rising temperature.[3][7] This property is crucial for purification by recrystallization, where a solvent is chosen that dissolves the compound well at high temperatures but poorly at low temperatures.[6]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative data, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached and that measurements are accurate.

Materials and Equipment
  • Methyl (2R)-2-bromo-3-hydroxypropanoate (purity >95%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks (20 mL)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (±0.1 mg)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl (2R)-2-bromo-3-hydroxypropanoate to a series of vials. The key is to ensure a solid phase remains after equilibration, confirming saturation. A starting point would be ~200 mg of solute in 5 mL of each solvent.

    • Causality Note: Adding a clear excess of solid is critical to ensure the solution reaches its saturation point at the given temperature. Without a visible solid phase at the end of the experiment, saturation cannot be guaranteed.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 48 hours.

    • Causality Note: Continuous agitation is necessary to maximize the surface area of the solute in contact with the solvent, facilitating the dissolution process. A 48-hour period is typically sufficient to ensure that the system reaches thermodynamic equilibrium. For highly viscous solvents or compounds that dissolve slowly, a 72-hour period may be advisable.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately pass the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step removes any undissolved micro-particulates.

    • Causality Note: Filtering is a crucial step to prevent undissolved solid particles from being included in the analyzed sample, which would lead to an overestimation of solubility. Allowing the solution to settle minimizes clogging of the filter.

  • Analysis and Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of the solute.

    • The solubility is then calculated by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of g/L, mg/mL, or mol/L.

  • Validation of Equilibrium:

    • To confirm that equilibrium has been reached, take additional samples at a later time point (e.g., 72 hours) and analyze them. If the concentration remains unchanged from the 48-hour measurement, it provides strong evidence that equilibrium has been achieved.

Predicted Solubility Profile in Common Organic Solvents

While precise experimental data is not publicly available, the following table summarizes the predicted solubility of methyl (2R)-2-bromo-3-hydroxypropanoate based on theoretical principles. This serves as a practical guide for solvent screening in research and development.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding (donor and acceptor).[4]
EthanolHighStrong hydrogen bonding.
Polar Aprotic AcetoneModerate to HighGood dipole-dipole interactions and hydrogen bond acceptor.
Ethyl AcetateModerateHydrogen bond acceptor, similar ester functionality.
Tetrahydrofuran (THF)ModerateEthereal oxygen is a hydrogen bond acceptor.
Chlorinated Dichloromethane (DCM)ModerateDipole-dipole interactions; commonly used in purification of similar compounds.[5]
ChloroformModerateSimilar to DCM; known to dissolve related hydroxy acids.[8]
Non-Polar TolueneLowMismatch in polarity ("like dissolves like" principle).[3]
HexaneVery LowSignificant polarity mismatch, no hydrogen bonding capability.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis A Add excess solute to solvent in sealed vial B Agitate at constant T (e.g., 25°C) for 48h A->B C Cease agitation, allow solid to settle (2h) B->C D Draw supernatant with syringe C->D E Filter through 0.45µm syringe filter D->E F Prepare accurate dilution E->F G Analyze by validated HPLC/GC method F->G H Calculate solubility from concentration & dilution factor G->H

Sources

Foundational

Technical Guide: Stereoselective Synthesis of Methyl (2R)-2-Bromo-3-Hydroxypropanoate from L-Serine

The following technical guide details the stereoselective synthesis of methyl (2R)-2-bromo-3-hydroxypropanoate starting from L-serine . Stereochemical Inversion of L-Serine Derivatives Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereoselective synthesis of methyl (2R)-2-bromo-3-hydroxypropanoate starting from L-serine .


 Stereochemical Inversion of L-Serine Derivatives

Executive Summary

The synthesis of methyl (2R)-2-bromo-3-hydroxypropanoate (CAS: 1609168-44-6) from L-serine (CAS: 56-45-1) presents a specific stereochemical challenge. Standard diazotization-bromination of


-amino acids typically proceeds with retention of configuration  due to the formation of an 

-lactone intermediate (neighboring group participation). Consequently, the direct reaction of L-serine (2S) yields the (2S)-bromo derivative.

To achieve the (2R) target from L-serine, the synthetic strategy must induce a net inversion of configuration at the chiral center. This guide outlines a high-fidelity "Protection-Activation-Inversion" pathway, which is chemically robust and ensures high enantiomeric excess (ee), contrasting it with the direct diazotization route which favors the wrong enantiomer.

Key Chemical Transformation
  • Starting Material: L-Serine (

    
    -configuration).[1]
    
  • Target: Methyl (2R)-2-bromo-3-hydroxypropanoate (

    
    -configuration).
    
  • Mechanism Required: Walden Inversion (

    
    ).
    

Stereochemical Analysis & Mechanistic Logic

Understanding the mechanism is critical to avoiding the common pitfall of producing the (S)-enantiomer.

The "Retention" Trap (Standard Diazotization)

When L-serine is treated with sodium nitrite (


) and hydrobromic acid (

), the reaction proceeds via a double inversion mechanism:
  • Formation of Diazonium Salt: The amine is converted to

    
    .
    
  • 
    -Lactone Formation (Inversion 1):  The intramolecular carboxylate attacks the 
    
    
    
    -carbon, displacing
    
    
    .
  • Ring Opening (Inversion 2): Bromide (

    
    ) attacks the 
    
    
    
    -lactone at the
    
    
    -carbon.
  • Net Result: Retention of Configuration (

    
    ).
    
The "Inversion" Solution

To obtain the (2R) product from L-serine, we must bypass the


-lactone mechanism and force a direct 

displacement. The most reliable method involves converting L-serine to a derivative where the leaving group can be displaced by bromide in a classic back-side attack.

Selected Pathway:

  • Conversion of L-Serine to Methyl L-Glycerate (Retention).

  • Selective protection of the primary

    
    -hydroxyl group.
    
  • Activation of the secondary

    
    -hydroxyl group (Mesylation).
    
  • 
     Displacement with Bromide (Inversion: 
    
    
    
    ).

Experimental Protocol: The Inversion Pathway

Phase 1: Synthesis of Methyl L-Glycerate (Retention)

First, L-serine is converted to L-glyceric acid (retention) and then esterified.

  • Reagents: L-Serine,

    
    , 
    
    
    
    , Methanol,
    
    
    (or
    
    
    ).
  • Step 1.1 (Diazotization): Dissolve L-serine (10 g, 95 mmol) in 0.5 M

    
     (200 mL). Cool to 0°C. Add 
    
    
    
    (1.2 eq) solution dropwise. Stir 12h at RT. The carboxylate participation ensures retention, yielding L-glyceric acid ((S)-2,3-dihydroxypropanoic acid) .
  • Step 1.2 (Esterification): Concentrate the aqueous solution. Dissolve residue in dry Methanol (100 mL). Add catalytic

    
     or generate 
    
    
    
    in situ using Acetyl Chloride (1.1 eq). Reflux for 4h.
  • Yield: ~85% Methyl L-glycerate.

Phase 2: Selective Protection & Activation

We must distinguish between the primary (


) and secondary (

) hydroxyl groups.
  • Reagents: TBDMS-Cl (tert-Butyldimethylsilyl chloride), Imidazole, Methanesulfonyl Chloride (MsCl),

    
    , DCM.
    
  • Step 2.1 (Silylation): To Methyl L-glycerate (1 eq) in DMF at 0°C, add Imidazole (2.5 eq) and TBDMS-Cl (1.1 eq). The bulky silyl group selectively protects the primary alcohol.

    • Product: Methyl (S)-3-((tert-butyldimethylsilyl)oxy)-2-hydroxypropanoate.

  • Step 2.2 (Mesylation): Dissolve the mono-protected ester in DCM at 0°C. Add

    
     (1.5 eq) and MsCl (1.2 eq). Stir 1h.
    
    • Product: Methyl (S)-3-((tert-butyldimethylsilyl)oxy)-2-((methylsulfonyl)oxy)propanoate.

    • Note: The chiral center is still (

      
      ). The -OMs group is now an excellent leaving group.
      
Phase 3: Nucleophilic Displacement (The Inversion Step)

This is the critical stereodetermining step.

  • Reagents:

    
     (Lithium Bromide) or 
    
    
    
    (TBAB), Acetone or DMF.
  • Protocol:

    • Dissolve the mesylate (from Step 2.2) in anhydrous Acetone (0.5 M).

    • Add

      
       (5.0 eq). A large excess of bromide drives the 
      
      
      
      reaction.
    • Reflux for 6–12 hours.

    • Mechanism: Bromide attacks

      
       from the opposite side of the mesylate, inverting the center from (S)  to (R) .
      
    • Intermediate: Methyl (2R)-2-bromo-3-((tert-butyldimethylsilyl)oxy)propanoate.

Phase 4: Deprotection
  • Reagents:

    
     in Methanol or TBAF (Tetra-n-butylammonium fluoride).
    
  • Protocol: Treat the intermediate with 1%

    
     at 0°C for 1h to remove the TBDMS group without racemizing the sensitive 
    
    
    
    -bromo stereocenter.
  • Final Product: Methyl (2R)-2-bromo-3-hydroxypropanoate .

Data Summary & Process Parameters

ParameterValue / ConditionRationale
Starting Config L-Serine (2S) Natural amino acid source.[1][2]
Target Config Bromo Ester (2R) Required stereoisomer.
Key Inversion Step 3 (

Displacement)
Transforms (S)-OMs to (R)-Br.
Selectivity >95% RegioselectivityTBDMS prefers primary -OH over secondary.
Yield (Est.) 45–60% (Overall)Multi-step route sacrifices yield for purity.
Appearance Clear to Pale Yellow OilTypical for short-chain bromo esters.

Visualization of Reaction Pathway[3][4][5]

The following diagram illustrates the stereochemical flow, highlighting the critical inversion step.

G L_Ser L-Serine (2S)-Configuration L_Glyc Methyl L-Glycerate (2S)-Configuration L_Ser->L_Glyc 1. HNO2 (Ret) 2. MeOH/H+ Prot_Est 3-O-TBDMS-2-O-Mesyl Ester (2S)-Configuration L_Glyc->Prot_Est 1. TBDMS-Cl (Sel) 2. MsCl Inv_Step SN2 Displacement (Inversion) Prot_Est->Inv_Step Substrate Final Methyl (2R)-2-bromo- 3-hydroxypropanoate Inv_Step->Final LiBr (Acetone) + Deprotection

Caption: Stereochemical pathway from L-Serine (S) to Target (R) via Sulfonate Displacement.

Alternative Strategies & Comparison

It is vital to address why the "direct" route is not recommended for the (R)-target.

Direct Diazotization (The "Standard" Route)
  • Protocol: L-Serine +

    
     + 
    
    
    
    .
  • Outcome: Methyl (2S)-2-bromo-3-hydroxypropanoate .[2][3]

  • Stereochemistry: Retention.[4][5]

  • Use Case: Only if the (S)-enantiomer (CAS 7691-28-3) is desired.

The D-Serine Route
  • Protocol: Start with D-Serine +

    
     + 
    
    
    
    (Standard Retention).
  • Outcome: Methyl (2R)-2-bromo-3-hydroxypropanoate .[2]

  • Pros: Fewer steps (1-2 steps). High stereochemical fidelity.

  • Cons: D-Serine is significantly more expensive than L-Serine.

  • Verdict: If raw material cost is not a constraint, this is the most efficient method. If synthesis must proceed from L-Serine (e.g., for isotopic labeling or availability), the Inversion Protocol (Section 3) is required.

References

  • Brewster, P., et al. "Deamination of Amino Acids and Esters." Nature, vol. 166, 1950, pp. 178–180.

    
    -lactone intermediates.
    
    
  • Synthesis of Chiral Glycerates: Winitz, M., et al. "Studies on Diastereoisomeric

    
    -Amino Acids." Journal of the American Chemical Society, vol. 78, no. 11, 1956, pp. 2423–2430.
    Foundational work on serine to glyceric acid conversion.
    
    
  • Gao, Y., & Sharpless, K. B. "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive." Journal of the American Chemical Society, vol. 110, no. 22, 1988, pp. 7538–7539.

    
     inversion on activated hydroxyl groups.
    
    
  • Target Compound Identification: PubChem. "Methyl (S)-2-bromo-3-hydroxypropanoate (Enantiomer Reference)." Provides physical data for the (S)-isomer to validate the distinction from the (R)-target.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of Methyl (2R)-2-bromo-3-hydroxypropanoate in Modern Asymmetric Synthesis

Abstract Methyl (2R)-2-bromo-3-hydroxypropanoate is a trifunctional chiral building block of significant value in asymmetric synthesis. Sourced from the chiral pool, this C4 synthon provides a powerful and versatile star...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl (2R)-2-bromo-3-hydroxypropanoate is a trifunctional chiral building block of significant value in asymmetric synthesis. Sourced from the chiral pool, this C4 synthon provides a powerful and versatile starting point for the stereocontrolled synthesis of complex molecular architectures.[1][2][3] Its utility stems from the orthogonal reactivity of its three principal functional groups: a methyl ester, a stereodefined α-bromo center, and a β-hydroxyl group. This guide elucidates the core applications of this reagent, focusing on the synthesis of chiral epoxides, aziridines, and β-amino alcohols, which are key intermediates in pharmaceutical development. We provide detailed, field-proven protocols, mechanistic insights, and the strategic rationale behind experimental choices to empower researchers in drug discovery and process chemistry.

The Synthon: A Profile of Methyl (2R)-2-bromo-3-hydroxypropanoate

At the heart of its synthetic utility is the molecule's predefined stereochemistry at the C2 position. This single chiral center serves as the foundational control element for subsequent stereospecific transformations. The vicinal bromo- and hydroxyl groups are perfectly poised for intramolecular cyclization reactions, while the methyl ester provides a handle for further derivatization or reduction.

Key Physicochemical Properties:

Property Value
Molecular Formula C₄H₇BrO₃
Molecular Weight 183.00 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Stereochemistry (R)-configuration at C2

| Storage | Recommended storage under inert gas at 2-8°C[5] |

The strategic value of this synthon lies in its ability to undergo clean, high-yielding transformations where the initial chirality is effectively transferred to the product, making it a cornerstone reagent in chiral pool synthesis.[1][3][6][7]

Core Application I: Synthesis of Methyl (2R,3)-oxirane-2-carboxylate

One of the most powerful and direct applications of methyl (2R)-2-bromo-3-hydroxypropanoate is its conversion into the corresponding chiral epoxide, methyl (2R,3)-oxirane-2-carboxylate, also known as a glycidic ester. This transformation is a classic example of an intramolecular Williamson ether synthesis.

Mechanistic Rationale

The reaction proceeds via a stereospecific intramolecular Sɴ2 cyclization. A non-nucleophilic base is employed to selectively deprotonate the C3 hydroxyl group, forming an alkoxide intermediate. This nucleophilic alkoxide then attacks the adjacent carbon atom (C2) bearing the bromide, displacing the bromide ion and forming the three-membered epoxide ring. The Sɴ2 nature of this ring-closure ensures a specific stereochemical outcome: the configuration at the C2 center is inverted during the attack. However, since the new bond is formed intramolecularly, the overall relative stereochemistry of the substituents on the newly formed ring is fixed.

G cluster_0 Mechanism: Epoxide Formation reagents Methyl (2R)-2-bromo-3-hydroxypropanoate + Base (e.g., K₂CO₃) step1 Deprotonation of Hydroxyl Group reagents->step1 1. alkoxide Alkoxide Intermediate step1->alkoxide step2 Intramolecular SN2 Cyclization alkoxide->step2 2. Nucleophilic Attack (Inversion at C2) product Methyl (2R,3)-oxirane-2-carboxylate step2->product

Caption: Mechanism of Chiral Epoxide Formation.

Protocol: Epoxide Synthesis

Objective: To synthesize methyl (2R,3)-oxirane-2-carboxylate with high fidelity.

Materials & Reagents:

Reagent M.W. Amount Moles (eq)
Methyl (2R)-2-bromo-3-hydroxypropanoate 183.00 5.00 g 27.3 mmol (1.0)
Anhydrous Potassium Carbonate (K₂CO₃) 138.21 5.66 g 41.0 mmol (1.5)

| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate.

  • Solvent & Reagent Addition: Add 100 mL of anhydrous DCM to the flask, followed by the dropwise addition of methyl (2R)-2-bromo-3-hydroxypropanoate over 10 minutes at room temperature.

  • Reaction: Stir the resulting suspension vigorously at room temperature. The use of a fine powder of K₂CO₃ is crucial as this is a solid-liquid phase reaction; efficient mixing accelerates the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material has a lower Rf than the product epoxide. The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with additional DCM (2 x 20 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel. However, for many subsequent steps, the crude product is often sufficiently pure.[8][9]

Expected Outcome: A colorless oil with a typical yield of >90%. The product is a versatile intermediate for synthesizing various chiral molecules.[8][10]

Core Application II: Synthesis of β-Blocker Precursors

The chiral epoxide synthesized in the previous step is a direct precursor to the core structure of β-adrenergic receptor antagonists (β-blockers), a vital class of cardiovascular drugs.[11] The therapeutic efficacy of these drugs is highly dependent on their stereochemistry.[12]

Mechanistic Rationale

This synthesis involves the regioselective ring-opening of the chiral epoxide with a primary amine, such as isopropylamine. The nucleophilic amine preferentially attacks the less sterically hindered carbon of the epoxide ring (C3). This reaction proceeds with inversion of configuration at the center of attack (C3), establishing the required (S)-stereochemistry at this position for many β-blockers, while the stereocenter from the original synthon (C2) is retained.

G start Methyl (2R,3)-oxirane-2-carboxylate step1 Nucleophilic Ring-Opening (Attack at C3) start->step1 reagent + Isopropylamine (Nucleophile) reagent->step1 intermediate β-Amino Ester Intermediate step1->intermediate Regioselective step2 Ester Reduction (e.g., LiAlH₄) intermediate->step2 product (S)-β-Blocker Core (β-Amino Alcohol) step2->product

Caption: Synthetic Route to a β-Blocker Core Structure.

Protocol: Synthesis of a Propranolol Analog Precursor

Objective: To perform a regioselective amine ring-opening of the chiral epoxide.

Materials & Reagents:

Reagent M.W. Amount Moles (eq)
Methyl (2R,3)-oxirane-2-carboxylate 116.10 3.18 g 27.3 mmol (1.0)
Isopropylamine 59.11 3.23 g (4.6 mL) 54.6 mmol (2.0)

| Methanol (MeOH) | - | 50 mL | - |

Procedure:

  • Setup: In a sealed pressure tube equipped with a magnetic stir bar, dissolve the crude methyl (2R,3)-oxirane-2-carboxylate in 50 mL of methanol.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add the isopropylamine.

  • Reaction: Seal the tube tightly and allow the mixture to warm to room temperature, then heat to 50°C. Stir the reaction at this temperature for 24 hours. Causality: Heating is required to overcome the activation energy for the ring-opening by the moderately nucleophilic amine. A sealed tube is used to prevent the evaporation of the volatile amine.

  • Monitoring: Progress can be monitored by LC-MS or TLC, observing the consumption of the epoxide.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess isopropylamine.

  • Purification: The resulting crude amino ester can be purified by column chromatography or used directly in the next step (e.g., reduction of the ester to the corresponding diol).

Expected Outcome: The desired β-amino ester, which can be further reduced to the final β-amino alcohol, a key pharmacophore of β-blockers.[12][13]

Further Synthetic Potential: Aziridine Synthesis

Analogous to epoxide formation, the vicinal bromo- and hydroxyl- functionalities can be leveraged to construct chiral aziridines, which are valuable nitrogen-containing heterocycles.

Strategic Approach

A common strategy involves a two-step sequence. First, the hydroxyl group is converted into a better leaving group, typically a tosylate or mesylate. This is a critical activation step. Second, reaction with a primary amine leads to a tandem nucleophilic substitution. The amine first displaces the tosylate/mesylate group. The resulting amino-bromo-ester intermediate is then treated with a base to induce a second, intramolecular Sɴ2 cyclization, where the nitrogen atom displaces the bromide to form the aziridine ring.

G start Methyl (2R)-2-bromo-3-hydroxypropanoate step1 1. Hydroxyl Activation (e.g., TsCl, Pyridine) start->step1 intermediate1 Tosylated Intermediate step1->intermediate1 step2 2. Reaction with R-NH₂ intermediate1->step2 intermediate2 Amino-Bromo-Ester step2->intermediate2 step3 3. Base-Induced Cyclization intermediate2->step3 product Chiral Aziridine-2-carboxylate step3->product

Caption: General Workflow for Chiral Aziridine Synthesis.

Protocol: Aziridination via Hydroxyl Activation

Objective: To synthesize a chiral N-benzyl aziridine-2-carboxylate.

Part A: Tosylation of the Hydroxyl Group

  • Setup: Dissolve methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq) in anhydrous DCM (0.2 M) in a flask under N₂ and cool to 0°C.

  • Reagent Addition: Add pyridine (2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylated product, which is often used without further purification.

Part B: Aziridine Formation

  • Setup: Dissolve the crude tosylate from Part A (1.0 eq) in a polar aprotic solvent like acetonitrile.

  • Reagent Addition: Add benzylamine (1.1 eq) and a non-nucleophilic base such as K₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 60-70°C and stir for 12-24 hours. The initial reaction is the displacement of the tosylate, followed by the base-mediated ring closure.

  • Work-up & Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by flash column chromatography to isolate the desired N-benzyl aziridine product.

Summary of Transformations & Conclusions

Methyl (2R)-2-bromo-3-hydroxypropanoate is a high-impact chiral synthon that provides reliable and stereocontrolled access to several classes of valuable synthetic intermediates.

Starting MaterialTransformationKey ReagentsProduct Class
Methyl (2R)-2-bromo-3-hydroxypropanoateIntramolecular Sɴ2 CyclizationK₂CO₃, NaHChiral Glycidic Ester
Methyl (2R,3)-oxirane-2-carboxylateRegioselective Ring-OpeningR-NH₂β-Amino Ester
Methyl (2R)-2-bromo-3-hydroxypropanoateActivation & Tandem Cyclization1. TsCl, Py; 2. R-NH₂, BaseChiral Aziridine

The protocols described herein are robust and scalable, demonstrating the practical utility of this building block. The causality behind each experimental choice—from the selection of non-nucleophilic bases to control reactivity to the use of heat to drive sterically demanding reactions—is grounded in fundamental principles of organic chemistry. By leveraging the inherent chirality and trifunctional nature of methyl (2R)-2-bromo-3-hydroxypropanoate, researchers can significantly streamline the synthesis of complex, enantiomerically pure molecules for pharmaceutical and materials science applications.

References

  • Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances, 11(25), 15227-15231. Available at: [Link]

  • Zhang, W., et al. (2018). Synthesis of Enantioenriched Bromohydrins via Divergent Reactions of Racemic Intermediates from Anchimeric Oxygen Borrowing. Journal of the American Chemical Society, 140(36), 11333-11337. Available at: [Link]

  • Unacademy. (n.d.). Darzens Glycidic Ester Synthesis. Available at: [Link]

  • MDPI. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. Available at: [Link]

  • Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 1-25. Available at: [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-bromo-3-hydroxypropanoate. CID 11964350. Available at: [Link]

  • MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 999. Available at: [Link]

  • ResearchGate. (2019). Chiral Pool Synthesis, Biological Evaluation and Molecular Docking Studies of C-Furanosidic LpxC Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. Available at: [Link]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Available at: [Link]

Sources

Application

synthesis of chiral epoxides using methyl (2R)-2-bromo-3-hydroxypropanoate

Application Note: Stereoselective Synthesis of Methyl (2S)-Glycidate via Cyclization of Methyl (2R)-2-Bromo-3-Hydroxypropanoate Abstract This application note details the protocol for the stereoselective synthesis of chi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of Methyl (2S)-Glycidate via Cyclization of Methyl (2R)-2-Bromo-3-Hydroxypropanoate

Abstract

This application note details the protocol for the stereoselective synthesis of chiral epoxides, specifically methyl (2S)-oxirane-2-carboxylate (methyl glycidate), utilizing methyl (2R)-2-bromo-3-hydroxypropanoate as the chiral precursor. Unlike the classic Darzens condensation which often yields cis/trans mixtures, this intramolecular Williamson ether synthesis leverages a pre-defined chiral center to direct ring closure with high enantiomeric retention (via inversion). This guide covers mechanistic insights, a validated experimental protocol using mild basic conditions (


/Acetone), and critical troubleshooting parameters for scale-up in pharmaceutical intermediate synthesis.

Introduction & Strategic Value

Chiral glycidic esters (glycidates) are versatile building blocks in the synthesis of complex pharmaceutical agents, including calcium channel blockers (e.g., Diltiazem) and


-adrenergic blockers. The ability to access specific enantiomers of unsubstituted glycidates is critical, as the biological activity of the final drug often resides in a single stereoisomer.

The conversion of methyl (2R)-2-bromo-3-hydroxypropanoate to the epoxide represents a "chiral pool" or "chiral switch" strategy. By establishing the halogen-bearing stereocenter prior to cyclization (often via enzymatic reduction of the corresponding


-halo-

-keto ester), the stereochemical outcome of the epoxide is strictly controlled by the

inversion mechanism.

Key Advantages of this Route:

  • Stereocontrol: Predictable inversion of configuration ((2R)

    
     (2S)).
    
  • Mild Conditions: Avoids the high temperatures often required for direct oxidation methods.

  • Scalability: Compatible with heterogeneous base systems (

    
    ), simplifying workup.
    

Scientific Background & Mechanism

Reaction Mechanism

The transformation proceeds via an intramolecular Williamson ether synthesis. The reaction is initiated by the base-mediated deprotonation of the


-hydroxyl group. The resulting alkoxide acts as an internal nucleophile, attacking the 

-carbon (C2) from the face opposite to the bromine atom (backside attack).

Stereochemical Inversion: The starting material, methyl (2R)-2-bromo-3-hydroxypropanoate , possesses a chiral center at C2. The bromine atom is the leaving group.[1] Because the mechanism is concerted


, the nucleophilic oxygen attacks 

from the C-Br bond. This results in the inversion of the stereocenter.[2]
  • Start: (2R) Configuration.

  • Product: (2S) Configuration (Methyl (2S)-glycidate).

Mechanistic Visualization

ReactionMechanism Substrate Methyl (2R)-2-bromo-3-hydroxypropanoate (Halohydrin) Deprotonation Base (K2CO3) Deprotonation of -OH Substrate->Deprotonation Dissolution Intermediate Alkoxide Intermediate (Nucleophile formed) Deprotonation->Intermediate -H+ TS Transition State (Backside Attack / SN2) Intermediate->TS Intramolecular Attack Product Methyl (2S)-Glycidate (Inverted Stereocenter) TS->Product -Br (Inversion)

Figure 1: Mechanistic pathway showing the conversion of the bromohydrin to the epoxide via base-mediated ring closure.

Experimental Protocol

Target: Synthesis of Methyl (2S)-oxirane-2-carboxylate Scale: 10 mmol (Typical laboratory scale)

Reagents & Equipment
  • Precursor: Methyl (2R)-2-bromo-3-hydroxypropanoate (1.97 g, 10 mmol).

  • Base: Anhydrous Potassium Carbonate (

    
    ), powder (2.07 g, 15 mmol, 1.5 equiv). Note: Must be finely ground and anhydrous.
    
  • Solvent: Acetone (Reagent grade, dried over molecular sieves), 50 mL.

  • Quench: Saturated Ammonium Chloride (

    
    ) solution.
    
  • Extraction: Diethyl ether or Ethyl Acetate.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) or argon to remove ambient moisture.
      
  • Dissolution:

    • Add methyl (2R)-2-bromo-3-hydroxypropanoate (1.97 g) to the flask.

    • Add 50 mL of dry acetone. Stir until fully dissolved.

    • Cool the solution to

      
       using an ice/water bath. Rationale: Cooling controls the exothermicity of the initial deprotonation and prevents side reactions like elimination.
      
  • Addition of Base:

    • Add anhydrous

      
       (2.07 g) in a single portion with vigorous stirring.
      
    • Critical Check: Ensure the suspension is stirring rapidly to maximize surface contact between the solid base and the liquid phase.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Monitor via TLC (Silica gel, Hexane:EtOAc 3:1). The bromohydrin typically has a lower

      
       than the epoxide due to the hydroxyl group.
      
    • Timeframe: Reaction is typically complete within 2–4 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove solid potassium salts (

      
       and excess 
      
      
      
      ).
    • Rinse the filter cake with dry acetone (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at low temperature (< 30°C) to avoid volatility losses of the methyl glycidate.

  • Purification:

    • The crude oil is often sufficiently pure (>95%) for subsequent steps.

    • If necessary, purify via vacuum distillation (bp approx. 60-65°C at 15 mmHg) or flash column chromatography (neutral alumina is preferred over silica to prevent ring opening).

Workflow Diagram

Workflow start Start: 10 mmol Precursor solv Dissolve in Dry Acetone Cool to 0°C start->solv base Add K2CO3 (1.5 eq) Vigorous Stirring solv->base react React at RT (2-4 hrs) Monitor TLC base->react filter Filter Solids (Celite) react->filter conc Concentrate Filtrate (<30°C) filter->conc pure Product: Methyl (2S)-Glycidate conc->pure

Figure 2: Operational workflow for the batch synthesis of methyl glycidate.

Data Analysis & Troubleshooting

Performance Metrics

The following table summarizes typical results comparing different base/solvent systems for this transformation.

ParameterMethod A (Recommended)Method B (Alternative)Method C (Avoid)
Base

(Anhydrous)
NaOMe (0.95 eq)NaOH (Aq)
Solvent AcetoneMethanolWater/THF
Temp 0°C

RT
-10°CRT
Yield 85 - 92%75 - 80%< 40%
ee% Retention > 98%90 - 95%Low (Racemization)
Main Byproduct NoneTransesterificationHydrolysis (Glycidic Acid)
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion

    • Cause: "Wet" acetone or old

      
      . Water solvates the base and inhibits the surface reaction, or hydrolyzes the ester.
      
    • Solution: Flame-dry glassware and use freshly opened/dried reagents.

  • Issue: Racemization [3]

    • Cause: Reaction time too long or base too strong (e.g., using NaH or alkoxides at high temps). The

      
      -proton is acidic; if deprotonated before ring closure, stereochemistry is lost.
      
    • Solution: Stick to the mild carbonate method. Stop reaction immediately upon consumption of starting material.

  • Issue: Ring Opening during Purification

    • Cause: Acidic silica gel.

    • Solution: Use neutral alumina or add 1% triethylamine to the eluent during chromatography.

References

  • MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. [Link][4]

  • Organic Syntheses. (1943). Methyl beta-bromopropionate (Precursor synthesis context). Coll. Vol. 2, p.338. [Link]

  • Royal Society of Chemistry. (2013). Nano-K2CO3 as a novel base for alkylation (Base efficiency context). RSC Advances.[5] [Link]

  • National Institutes of Health (PMC). (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates. (Demonstrates carbonate/hypochlorite methods relevant to glycidate stability). [Link]

Sources

Method

A Comprehensive Guide to the Functionalization of the Hydroxyl Group in Methyl (2R)-2-bromo-3-hydroxypropanoate

Methyl (2R)-2-bromo-3-hydroxypropanoate is a valuable chiral building block in organic synthesis, prized for its versatile functionality that allows for the construction of complex molecular architectures.[1][2][3] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl (2R)-2-bromo-3-hydroxypropanoate is a valuable chiral building block in organic synthesis, prized for its versatile functionality that allows for the construction of complex molecular architectures.[1][2][3] Its stereodefined center, coupled with the reactive bromide and hydroxyl groups, makes it a sought-after precursor for the synthesis of pharmaceuticals and other biologically active molecules. This guide provides an in-depth exploration of the chemical manipulations of the hydroxyl group in this important synthon, offering detailed protocols and the scientific rationale behind these transformations.

Introduction: The Strategic Importance of the Hydroxyl Group

The hydroxyl group in methyl (2R)-2-bromo-3-hydroxypropanoate is a primary alcohol, offering a rich platform for a variety of chemical modifications. Its reactivity can be harnessed to introduce new functional groups, extend carbon chains, or to protect it while other transformations are carried out elsewhere in the molecule. The strategic functionalization of this hydroxyl group is paramount in multi-step syntheses, dictating the overall efficiency and success of the synthetic route.

This document will delve into three principal avenues for the functionalization of this hydroxyl group:

  • Protection: Masking the hydroxyl group to prevent its interference in subsequent reactions.

  • Acylation and Etherification: Formation of esters and ethers to introduce a variety of functional moieties.

  • Oxidation: Conversion of the primary alcohol to an aldehyde or carboxylic acid, unlocking further synthetic possibilities.

  • Intramolecular Cyclization: Leveraging the proximity of the hydroxyl and bromo groups to form chiral epoxides.

Protection of the Hydroxyl Group: A Tactical Necessity

In many synthetic sequences, the reactivity of the hydroxyl group can be a hindrance, interfering with reactions targeting other parts of the molecule.[4] Therefore, its temporary conversion to a less reactive functional group, known as a protecting group, is a common and crucial strategy.[5][6] A suitable protecting group must be easy to install, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[4][6]

Silyl Ethers: The Workhorse of Hydroxyl Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and selective cleavage.[5][7] The steric and electronic properties of the substituents on the silicon atom can be tuned to modulate the stability of the silyl ether, allowing for differential protection of multiple hydroxyl groups.[8]

Common Silyl Ethers:

Silyl GroupAbbreviationKey Features
TrimethylsilylTMSHighly labile, often removed during aqueous workup or chromatography.
TriethylsilylTESMore stable than TMS.
tert-ButyldimethylsilylTBDMS or TBSA robust and widely used protecting group, stable to a broad range of conditions but readily cleaved by fluoride ions.[5]
tert-ButyldiphenylsilylTBDPSOffers greater stability than TBDMS, particularly towards acidic conditions.
TriisopropylsilylTIPSVery sterically hindered, providing high stability.

Protocol: Protection of Methyl (2R)-2-bromo-3-hydroxypropanoate as a TBDMS Ether

This protocol is based on the widely used Corey procedure, which employs imidazole as a catalyst and base.[7]

Materials:

  • Methyl (2R)-2-bromo-3-hydroxypropanoate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Imidazole: Acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst to form a more reactive silylating agent.[9]

  • Anhydrous Conditions: Silylating agents are sensitive to water, which can lead to their decomposition.[7]

  • Aqueous Workup: The use of saturated NaHCO₃ neutralizes any residual acid and quenches the reaction.

Deprotection of TBDMS Ethers: The selective removal of silyl ethers is typically achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond.[5]

Workflow for Silyl Ether Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Start Methyl (2R)-2-bromo-3-hydroxypropanoate Reagents_P TBDMSCl, Imidazole DCM or DMF Start->Reagents_P Add Reaction_P Silylation Reaction Reagents_P->Reaction_P React Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P Quench Purification_P Chromatography Workup_P->Purification_P Product_P Methyl (2R)-2-bromo-3-(tert-butyldimethylsilyloxy)propanoate Purification_P->Product_P Start_D Protected Alcohol Reagents_D TBAF, THF Start_D->Reagents_D Add Reaction_D Desilylation Reagents_D->Reaction_D React Workup_D Aqueous Workup & Extraction Reaction_D->Workup_D Quench Product_D Deprotected Alcohol Workup_D->Product_D

Caption: General workflow for the protection of an alcohol as a silyl ether and its subsequent deprotection.

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl ethers are another popular choice for protecting alcohols, offering excellent stability to a wide range of acidic and basic conditions.[10][11][12] Their removal is typically achieved by catalytic hydrogenolysis, a mild method that is orthogonal to the cleavage conditions for many other protecting groups, such as silyl ethers.[10][12]

Protocol: Benzylation of Methyl (2R)-2-bromo-3-hydroxypropanoate (Williamson Ether Synthesis)

This classic method involves the deprotonation of the alcohol followed by an Sₙ2 reaction with a benzyl halide.[10][13]

Materials:

  • Methyl (2R)-2-bromo-3-hydroxypropanoate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend sodium hydride (1.2 eq) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.

  • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen.

  • Quenching with NH₄Cl: This is a milder alternative to water for quenching reactions involving strong bases, as it buffers the solution.

Deprotection of Benzyl Ethers: Catalytic hydrogenation is the most common method for cleaving benzyl ethers.[10]

Reaction Scheme for Benzyl Ether Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection ROH R-OH NaH_BnBr 1. NaH 2. BnBr ROH->NaH_BnBr ROBn R-OBn NaH_BnBr->ROBn ROBn_start R-OBn H2_PdC H₂, Pd/C ROBn_start->H2_PdC ROH_end R-OH H2_PdC->ROH_end

Caption: Protection of an alcohol as a benzyl ether and its deprotection via catalytic hydrogenolysis.

Acylation and Etherification: Introducing Diverse Functionality

Beyond protection, the hydroxyl group can be derivatized to form esters and ethers, introducing a wide array of functional groups.

Esterification: Formation of Esters

Esterification of the hydroxyl group can be achieved through various methods, including reaction with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides.[14][15][16] These reactions are often catalyzed by acids or bases.

Protocol: Acylation with an Acid Chloride

This method is generally high-yielding and proceeds under mild conditions.

Materials:

  • Methyl (2R)-2-bromo-3-hydroxypropanoate

  • Acetyl chloride (or another acid chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Pyridine/Triethylamine: Acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Aqueous Washes: The HCl wash removes excess pyridine, while the NaHCO₃ wash removes any remaining acidic impurities.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of configuration at the stereocenter.[17][18][19] This reaction involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[20][21]

Protocol: Mitsunobu Esterification

Materials:

  • Methyl (2R)-2-bromo-3-hydroxypropanoate

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • A carboxylic acid (e.g., benzoic acid)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify directly by flash column chromatography.

Causality Behind Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents form a key intermediate that activates the hydroxyl group, making it a good leaving group.[17]

  • Carboxylic Acid: Acts as the nucleophile that displaces the activated hydroxyl group. The nucleophile should be acidic enough to be deprotonated in the reaction mixture.[18]

Oxidation of the Hydroxyl Group

Oxidation of the primary alcohol in methyl (2R)-2-bromo-3-hydroxypropanoate can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent.

A variety of reagents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane for the aldehyde, and stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent for the carboxylic acid. The choice of oxidant will depend on the desired product and the tolerance of other functional groups in the molecule.

Intramolecular Cyclization: Formation of Chiral Epoxides

The presence of a vicinal bromo and hydroxyl group in methyl (2R)-2-bromo-3-hydroxypropanoate makes it an excellent precursor for the synthesis of a chiral epoxide.[22][23] Treatment with a base results in the deprotonation of the hydroxyl group, and the resulting alkoxide can undergo an intramolecular Sₙ2 reaction to displace the bromide, forming the epoxide ring.[24] This transformation proceeds with inversion of configuration at the carbon bearing the bromine.

Protocol: Epoxide Formation

Materials:

  • Methyl (2R)-2-bromo-3-hydroxypropanoate

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Methanol or a mixture of THF and water

Procedure:

  • Dissolve methyl (2R)-2-bromo-3-hydroxypropanoate in methanol.

  • Add a solution of NaOH in water dropwise at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the disappearance of the starting material.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer and concentrate to obtain the crude epoxide, which can be purified by chromatography or distillation.

Reaction Scheme for Epoxide Formation

G Start Methyl (2R)-2-bromo-3-hydroxypropanoate Base Base (e.g., NaOH) Start->Base Reacts with Deprotonation Deprotonation of -OH Base->Deprotonation Causes Intramolecular_SN2 Intramolecular Sₙ2 Attack Deprotonation->Intramolecular_SN2 Leads to Epoxide Methyl (2R,3S)-2,3-epoxypropanoate Intramolecular_SN2->Epoxide Forms

Caption: Stepwise logical flow of epoxide formation from a halohydrin.

Conclusion

The hydroxyl group of methyl (2R)-2-bromo-3-hydroxypropanoate is a versatile handle that allows for a multitude of synthetic transformations. The judicious choice of reaction conditions and reagents enables chemists to protect this group, convert it into esters and ethers with diverse functionalities, oxidize it to access aldehydes and carboxylic acids, or utilize it in intramolecular reactions to form valuable chiral epoxides. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this important chiral building block in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Silyl ether. Retrieved from [Link]

  • Kammoun, N., Le Bigot, Y., Delmas, M., & Boutevin, B. (1997). A New Simplified Method for Esterification of Secondary and Tertiary Alcohols.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • SlideShare. (2016, November 29). Protection of OH group of alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • K. C. Kumara Swamy, N. N. Bhuvan Kumar, E. Balaraman, & K. V. P. Pavan Kumar. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Chemistry Steps. (n.d.). The Mechanism of Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols to Esters. Retrieved from [Link]

  • ACS Publications. (2023, March 24). Flipping the Substrate Creates a Highly Selective Halohydrin Dehalogenase for the Synthesis of Chiral 4-Aryl-2-oxazolidinones from Readily Available Epoxides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Synthesis of Epoxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of silyl ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). The esterification of normal acid with secondary alcohols, branched.... Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 16). 18.5 Cyclic Ethers: Epoxides. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1999). An Acid-Catalyzed O,N-Acyl Migration and Application to the Synthesis of N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[.... Retrieved from https://pubs.rsc.org/en/content/articlelanding/1999/p1/a808061h
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Trimethoxysilylpropyl 2-Bromo-2-Methylpropionate in Modern Material Science. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-3-hydroxypropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • PubChem. (n.d.). Methyl (S)-2-bromo-3-hydroxypropanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586239B - A kind of preparation method of methyl 3-hydroxypropionate.

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Application

Application Note: Stereoselective Cyclization of Methyl (2R)-2-Bromo-3-Hydroxypropanoate

Abstract & Strategic Significance Methyl (2R)-2-bromo-3-hydroxypropanoate (CAS: 7691-28-3 for (S)-enantiomer; (2R)-isomer is the enantiomer) is a high-value chiral synthon characterized by its bifunctional core—containin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Methyl (2R)-2-bromo-3-hydroxypropanoate (CAS: 7691-28-3 for (S)-enantiomer; (2R)-isomer is the enantiomer) is a high-value chiral synthon characterized by its bifunctional core—containing both an electrophilic


-bromo ester and a nucleophilic 

-hydroxyl group. This unique architecture makes it a "spring-loaded" precursor for the synthesis of 3-membered heterocycles (epoxides) and 5-membered thiazolidinones.

This guide details the stereocontrolled cyclization of this substrate. The primary focus is the base-mediated intramolecular Williamson ether synthesis to yield Methyl (2S)-Glycidate , a critical intermediate in the synthesis of cardiovascular therapeutics (e.g., Diltiazem analogs) and complex natural products. We also detail a divergent pathway for the synthesis of chiral thiazolidinones via reaction with thiourea.

Key Technical Advantages:

  • Atom Economy: Intramolecular cyclization utilizes the internal hydroxyl group, minimizing reagent waste.

  • Stereochemical Fidelity: The reaction proceeds via a concerted

    
     mechanism, transferring the chiral information from C2 to the epoxide ring with predictable inversion.
    
  • Divergent Utility: Access to both oxygen-containing (epoxides) and sulfur/nitrogen-containing (thiazolidinones) heterocycles from a single precursor.

Mechanistic Insight: The Stereochemical Switch

The cyclization of methyl (2R)-2-bromo-3-hydroxypropanoate is governed by the stereoelectronic requirements of the


 transition state.
The "Walden Inversion" Pathway

Upon treatment with a base, the


-hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile attacks the 

-carbon (C2) from the backside of the carbon-bromine bond.
  • Substrate Configuration: (2R)

  • Mechanism: 3-exo-tet cyclization (favored by Baldwin’s Rules).

  • Outcome: Complete inversion of configuration at C2.

  • Product: Methyl (2S)-glycidate (Methyl (2S)-oxirane-2-carboxylate).

Visualization of Reaction Pathways

ReactionPathways Substrate Methyl (2R)-2-bromo- 3-hydroxypropanoate Alkoxide Intermediate: Alkoxide Anion Substrate->Alkoxide Base (K2CO3) Thiazole Product B: 5-(Hydroxymethyl)-2-imino- 1,3-thiazolidin-4-one Substrate->Thiazole Thiourea / EtOH (S-Alkylation + Cyclocondensation) TS Transition State: Backside Attack (Inversion) Alkoxide->TS Rotation to Anti-Periplanar Epoxide Product A: Methyl (2S)-Glycidate (Epoxide) TS->Epoxide 3-exo-tet Cyclization (SN2 Inversion) Thiourea Reagent: Thiourea Thiourea->Thiazole

Figure 1: Divergent cyclization pathways. The upper path shows the base-mediated epoxidation with stereochemical inversion. The lower path shows the heterocyclization with thiourea.

Protocol A: Synthesis of Methyl (2S)-Glycidate[3]

This protocol utilizes a mild base (Potassium Carbonate) in an aprotic polar solvent (Acetone) to effect cyclization without hydrolyzing the ester moiety.

Materials & Reagents
ReagentRoleEquiv.Notes
Methyl (2R)-2-bromo-3-hydroxypropanoate Substrate1.0Chiral precursor.
Potassium Carbonate (

)
Base1.5Anhydrous, finely ground.
Acetone Solvent-Dry (water < 0.1%).
Dichloromethane (DCM) Extraction-For workup.
Experimental Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Methyl (2R)-2-bromo-3-hydroxypropanoate (10.0 g, 54.6 mmol) and dry Acetone (100 mL). Stir until fully dissolved.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add anhydrous

    
     (11.3 g, 81.9 mmol) in portions over 10 minutes.
    
    • Note: Exothermic reaction. Controlling temperature prevents retro-aldol side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 4–6 hours.

    • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (

      
      ) will disappear, and a less polar spot (Epoxide, 
      
      
      
      ) will appear.
  • Workup: Filter the white suspension through a pad of Celite to remove inorganic salts. Rinse the cake with acetone.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (< 30°C) to avoid volatility losses of the epoxide.

  • Purification: The crude oil is typically pure enough for downstream applications. For high purity, perform vacuum distillation.

    • Distillation: bp 54–57 °C at 33 mmHg [Ref 1].[1]

    • Yield: Expect 75–85% as a colorless liquid.

Quality Control (Self-Validation)
  • 1H NMR (CDCl3): Look for the disappearance of the CH-Br signal (

    
     4.35 ppm) and the appearance of epoxide protons at 
    
    
    
    2.9–3.0 ppm (doublet) and
    
    
    3.4 ppm (multiplet).
  • Stereochemistry: Measurement of optical rotation

    
     should be compared to literature values for (S)-methyl glycidate to confirm inversion.
    

Protocol B: Synthesis of Chiral Thiazolidinones

Reaction with thiourea exploits the electrophilicity of the


-bromo ester to form a sulfur-nitrogen heterocycle, preserving the chirality at the 

-carbon (which becomes the side chain).
Materials
  • Methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Sodium Acetate (NaOAc) (1.2 equiv)

  • Ethanol (Absolute)

Experimental Procedure
  • Mixing: In a round-bottom flask, dissolve Thiourea (4.6 g, 60 mmol) and NaOAc (4.9 g, 60 mmol) in Ethanol (60 mL).

  • Addition: Add Methyl (2R)-2-bromo-3-hydroxypropanoate (9.15 g, 50 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Mechanism:[2][3][4] Initial

      
       attack by Sulfur at C2 displaces Bromide. The resulting intermediate undergoes intramolecular cyclization (Amine attacking Ester) to form the 4-thiazolidinone ring.
      
  • Isolation: Cool the reaction mixture. The product often precipitates as a solid.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate solvent to 20% volume and cool to 4°C.

  • Product: 5-(hydroxymethyl)-2-imino-1,3-thiazolidin-4-one.

    • Note: This structure retains the hydroxymethyl side chain.[5]

Critical Safety & Compliance

Chemical Hazards
  • 
    -Halo Esters:  The starting material is a potent lachrymator and skin irritant. All operations must be conducted in a fume hood.
    
  • Epoxides: Methyl glycidate is an alkylating agent. Avoid inhalation and skin contact.

Regulatory Distinction
  • Clarification: While "glycidates" are a chemical class associated with certain controlled substance precursors (e.g., PMK glycidate used for MDMA), Methyl Glycidate (derived from this protocol) is a simple, general-purpose chiral building block. It does not contain the methylenedioxyphenyl ring system required for phenethylamine synthesis. Researchers must ensure they are using the correct CAS (Methyl glycidate: CAS 4538-50-5) and maintain clear inventory records to avoid confusion with regulated analogs [Ref 2].

References

  • Stevenson, C. P.; Nielsen, L. P. C.; Jacobsen, E. N.[1] "Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution". Organic Syntheses, 2006 , 83, 162.[1]

  • United Nations Office on Drugs and Crime (UNODC). "Global SMART Update: Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs". UNODC Laboratory and Scientific Service, 2024 .

  • Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. "Catalytic Asymmetric Epoxidation and Kinetic Resolution: Modified Procedures including In Situ Derivatization". Journal of the American Chemical Society, 1987, 109, 5765–5780.
  • ChemicalBook. "(S)-Methyl 2-bromo-3-hydroxypropanoate Product Properties".

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Methyl (2R)-2-bromo-3-hydroxypropanoate in Natural Product Total Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Chiral Complexity with a Versatile C3 Synthon In the intricate field of total synthesis, where the construction of complex,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Chiral Complexity with a Versatile C3 Synthon

In the intricate field of total synthesis, where the construction of complex, stereochemically rich natural products is the primary objective, the choice of starting materials is paramount. The "chiral pool" provides a powerful arsenal of readily available, enantiomerically pure molecules that serve as foundational building blocks.[1][2] Among these, methyl (2R)-2-bromo-3-hydroxypropanoate has emerged as a particularly valuable C3 synthon. Its structure is deceptively simple, yet it harbors a dense arrangement of functionality: a defined stereocenter at the C2 position, a reactive bromine atom, a primary hydroxyl group, and a methyl ester. This unique combination allows for a diverse array of stereospecific transformations, making it a strategic linchpin in the synthesis of a wide range of bioactive molecules.[3] This guide provides an in-depth exploration of its applications, focusing on key transformations, detailed protocols, and the underlying chemical principles that make it an indispensable tool for the modern synthetic chemist.

Core Application: Stereospecific Synthesis of Methyl (R)-oxirane-2-carboxylate

One of the most powerful and common applications of methyl (2R)-2-bromo-3-hydroxypropanoate is its conversion into the corresponding chiral epoxide, methyl (R)-oxirane-2-carboxylate (also known as methyl (R)-glycidate). This transformation leverages the molecule's inherent bromohydrin structure to facilitate a highly efficient intramolecular Williamson ether synthesis.[4][5]

Mechanistic Rationale

The reaction proceeds via a stereospecific intramolecular SN2 mechanism. A base is used to deprotonate the primary hydroxyl group, forming an alkoxide intermediate. This nucleophilic alkoxide then immediately attacks the adjacent carbon atom bearing the bromide, displacing it from the backside.[5][6] Because the starting material has a defined (2R) configuration, this intramolecular cyclization results in a predictable inversion of configuration at the C2 center relative to the incoming nucleophile (the oxygen), leading to the formation of the (R)-epoxide with high enantiomeric purity. The three-membered ring of the resulting epoxide is strained and highly susceptible to nucleophilic ring-opening, making it a versatile intermediate for further elaboration.[7]

G start Methyl (2R)-2-bromo-3-hydroxypropanoate base Base (e.g., NaH) start->base Deprotonation alkoxide Alkoxide Intermediate (Intramolecular Nucleophile) base->alkoxide sn2 Intramolecular SN2 Attack (Backside displacement of Br⁻) alkoxide->sn2 product Methyl (R)-oxirane-2-carboxylate sn2->product Epoxide Formation

Caption: Intramolecular Williamson ether synthesis workflow.

Protocol 1: Synthesis of Methyl (R)-oxirane-2-carboxylate

This protocol describes the base-mediated cyclization of methyl (2R)-2-bromo-3-hydroxypropanoate. Sodium hydride is used as a strong, non-nucleophilic base to ensure efficient deprotonation without competing side reactions.

Materials:

  • Methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Dichloromethane

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Wash the sodium hydride dispersion (1.2 eq) with anhydrous hexanes three times under a nitrogen atmosphere to remove the mineral oil, and carefully decant the hexanes.

  • Suspend the washed NaH in anhydrous THF (approx. 0.2 M relative to the substrate) in the reaction flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq) in anhydrous THF.

  • Add the solution of the bromohydrin dropwise to the stirred NaH suspension at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC (thin-layer chromatography).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure methyl (R)-oxirane-2-carboxylate.[8]

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and chiral HPLC to confirm its structure and enantiomeric purity.

Application in the Synthesis of Bioactive Molecules: The Case of L-Carnitine

L-Carnitine is a vital quaternary ammonium compound involved in fatty acid metabolism in mammals.[9] Its synthesis is a benchmark for asymmetric synthesis, and while various routes exist, many rely on chiral building blocks that share structural motifs with methyl (2R)-2-bromo-3-hydroxypropanoate.[10][11][12] For instance, a common industrial synthesis involves the reaction of a hydroxy-activated (S)-3-hydroxybutyrolactone with trimethylamine.[10]

The epoxide derived from our title compound, methyl (R)-oxirane-2-carboxylate, serves as an excellent precursor for synthesizing chiral β-amino alcohols, which are key structural units in many natural products. The following protocol demonstrates the regioselective ring-opening of this epoxide, a crucial step in constructing more complex molecules.

Protocol 2: Nucleophilic Ring-Opening of Methyl (R)-oxirane-2-carboxylate

This protocol details the ring-opening of the chiral epoxide with an amine nucleophile. The reaction proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered C3 position, yielding a β-amino-α-hydroxy ester.

Materials:

  • Methyl (R)-oxirane-2-carboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Methanol (MeOH) or Isopropanol (iPrOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser (if heating is required)

  • Rotary evaporator

Procedure:

  • Dissolve methyl (R)-oxirane-2-carboxylate (1.0 eq) in methanol (approx. 0.5 M).

  • Add benzylamine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the conversion if necessary. Monitor progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product, methyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate, can be purified by silica gel chromatography if necessary. In many cases, the crude product is of sufficient purity for subsequent steps, such as debenzylation to reveal the primary amine.

G cluster_0 Synthetic Pathways cluster_1 Pathway A: Epoxidation cluster_2 Pathway B: Direct Displacement start Methyl (2R)-2-bromo- 3-hydroxypropanoate epoxide Methyl (R)-oxirane- 2-carboxylate start->epoxide Intramolecular SN2 (Protocol 1) azide Methyl (2S)-2-azido- 3-hydroxypropanoate start->azide SN2 with NaN₃ amino_alcohol β-Amino-α-hydroxy Ester (e.g., via Protocol 2) epoxide->amino_alcohol Nucleophilic Ring-Opening amino_acid_precursor α-Amino Acid Precursor azide->amino_acid_precursor Reduction of Azide

Caption: Divergent synthetic strategies from the title compound.

Alternative Synthetic Strategies: Direct Nucleophilic Substitution

While conversion to the epoxide is a dominant strategy, the bromine atom at the C2 position can also be displaced directly by a variety of nucleophiles in an SN2 reaction. This approach is stereospecific and results in an inversion of configuration at the C2 center, directly yielding a (2S)-configured product.[13] This provides a complementary and powerful route to introduce functionality.

Protocol 3: Synthesis of Methyl (2S)-2-azido-3-hydroxypropanoate

This protocol illustrates the direct displacement of the bromide with sodium azide. The resulting α-azido ester is a stable and versatile precursor to α-amino acids and other nitrogen-containing compounds.

Materials:

  • Methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq) in DMF (approx. 0.5 M).

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield methyl (2S)-2-azido-3-hydroxypropanoate.

Summary and Data

Methyl (2R)-2-bromo-3-hydroxypropanoate is a cornerstone chiral building block whose value lies in its predictable and stereospecific reactivity. The protocols outlined above provide reliable methods for its conversion into key synthetic intermediates, paving the way for the efficient total synthesis of complex natural products.

PropertyDataReference
Chemical Formula C₄H₇BrO₃[14]
Molecular Weight 183.00 g/mol [14]
CAS Number 7691-28-3[8][14]
Appearance Colorless to light yellow liquid[8]
Storage Under inert gas at 2-8°C[8]

References

  • Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids. ResearchGate. Available at: [Link]

  • Synthesis of Epoxides. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Epoxides | Organic Chemistry. YouTube. Available at: [Link]

  • Preparation of epoxides: Stereochemistry. Khan Academy. Available at: [Link]

  • Total Synthesis and Structural Elucidation of Natural Products. ResearchGate. Available at: [Link]

  • Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. Available at: [Link]

  • Epoxides: methods of synthesis, reactivity, practical significance. ResearchGate. Available at: [Link]

  • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. Available at: [Link]

  • A Historical Review of the Total Synthesis of Natural Products Developed in Portugal. European Journal of Organic Chemistry. Available at: [Link]

  • Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. National Institutes of Health. Available at: [Link]

  • Methyl 2-bromo-3-hydroxypropanoate. PubChem. Available at: [Link]

  • Process for the preparation of L-carnitine. Google Patents.
  • Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. ResearchGate. Available at: [Link]

  • Synthesis of L-carnitine by microorganisms and isolated enzymes. PubMed. Available at: [Link]

  • Chiral Molecules: Properties, Synthesis and Analysis. MDPI. Available at: [Link]

  • Stereospecific – Knowledge and References. Taylor & Francis. Available at: [Link]

  • INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. Google Patents.
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. MDPI. Available at: [Link]

  • Asymmetric synthesis of L-carnitine from (R)-3-chloro- 1,2-propanediol. Semantic Scholar. Available at: [Link]

Sources

Application

Application Note: Catalytic Strategies for the Reductive Transformation of Methyl (2R)-2-bromo-3-hydroxypropanoate

This Application Note is structured to address the specific challenges associated with the catalytic reduction of Methyl (2R)-2-bromo-3-hydroxypropanoate (CAS: 7691-28-3). Given the multifunctional nature of this chiral...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific challenges associated with the catalytic reduction of Methyl (2R)-2-bromo-3-hydroxypropanoate (CAS: 7691-28-3).

Given the multifunctional nature of this chiral building block (containing a secondary alkyl bromide, a primary hydroxyl, and an ester), "reduction" can imply two distinct high-value transformations:

  • Chemoselective Ester Reduction: Converting the ester to an alcohol to yield (2R)-2-bromo-1,3-propanediol , while preserving the sensitive C-Br bond.

  • Hydrodehalogenation (Reductive Debromination): Removing the bromine atom to access Methyl 3-hydroxypropionate derivatives (often used for isotope labeling or removing the bromide auxiliary).

This guide focuses on Protocol A (Ester Reduction) as the primary "high-value" application for drug development, as it retains the chiral complexity, and Protocol B (Hydrodehalogenation) as a secondary functionalization method.

Executive Summary & Chemical Logic

Methyl (2R)-2-bromo-3-hydroxypropanoate is a densely functionalized chiral synthon. Its utility in drug development lies in its ability to serve as a precursor for chiral epoxides (glycidates) and amino acid analogs.

The Chemoselectivity Challenge: The primary challenge in reducing this substrate is the competition between three pathways:

  • Ester Reduction (Target A): Requires activation of the carbonyl without affecting the C-Br bond.

  • Hydrodehalogenation (Target B/Side Reaction): Pd and Pt catalysts readily insert into the C-Br bond, leading to debromination.

  • Epoxide Formation (Side Reaction): Under basic conditions often required for hydrogenation, the C3-hydroxyl can displace the C2-bromide (intramolecular

    
    ), forming methyl glycidate and destroying the specific halide configuration.
    

This guide provides protocols to navigate these pathways, utilizing Ru-Macho type catalysts for ester reduction and Pd/C for controlled debromination.

Reaction Pathway Visualization

The following diagram illustrates the divergent reductive pathways and the critical control points required to select the desired product.

ReactionPathways Substrate Methyl (2R)-2-bromo-3-hydroxypropanoate (Substrate) TargetA Target A: (2R)-2-bromo-1,3-propanediol (Preserved Chirality) Substrate->TargetA Protocol 1: Ru-Pincer Cat. High H2 Pressure, Neutral pH TargetB Target B: Methyl 3-hydroxypropionate (Debromination/Achiral) Substrate->TargetB Protocol 2: Pd/C + H2 Base (NEt3) SideProduct Side Product: Methyl Glycidate (Base-Induced Cyclization) Substrate->SideProduct Side Reaction: High pH / Uncontrolled Temp

Figure 1: Divergent reductive pathways. Protocol 1 targets the ester (Green), while Protocol 2 targets the halide (Yellow). Red indicates the unwanted cyclization pathway.

Protocol 1: Chemoselective Ester Reduction (Preserving C-Br)

Objective: Synthesis of (2R)-2-bromo-1,3-propanediol . Mechanism: Metal-Ligand Cooperation (MLC). The use of a pincer complex (e.g., Ru-Macho or Mn-Pincer) allows for hydride transfer to the ester carbonyl via an outer-sphere mechanism, avoiding the oxidative addition to the C-Br bond that is typical of heterogeneous catalysts.

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: Methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 equiv).

  • Catalyst: Ru-Macho-BH (RuHCl(CO)(PPh3)(BH-pincer)) or Mn-Pincer complex (0.5 - 1.0 mol%).

  • Solvent: THF (Anhydrous, degassed). Avoid MeOH to prevent transesterification.

  • Base: KOtBu (Catalytic amount, 1-2 mol%). Strictly controlled to prevent epoxide formation.

  • Hydrogen Source: H2 gas (50 bar).

Step-by-Step Methodology
  • Catalyst Activation (Glovebox):

    • In a glovebox, weigh Ru-Macho-BH (0.5 mol%) and KOtBu (1.0 mol%) into a vial.

    • Dissolve in minimal anhydrous THF to generate the active anionic hydride species. Note: The solution should turn deep red/orange.

  • Substrate Preparation:

    • Dissolve Methyl (2R)-2-bromo-3-hydroxypropanoate (10 mmol) in THF (20 mL).

    • Critical Step: Pre-cool the substrate solution to 0°C. High temperatures during initial mixing can trigger base-mediated cyclization to the glycidate.

  • Reaction Assembly:

    • Transfer the substrate solution to a stainless steel autoclave.

    • Inject the catalyst solution under an Argon stream.

    • Seal the reactor immediately.

  • Hydrogenation:

    • Purge the reactor 3x with H2 (10 bar).

    • Pressurize to 50 bar H2 .

    • Stir at 40°C for 16-24 hours. Caution: Do not exceed 60°C; thermal elimination of HBr is a risk.

  • Work-up:

    • Vent H2 carefully.

    • Neutralize immediately with 1N HCl (stoichiometric to the base used) to quench the alkoxide intermediates.

    • Concentrate under reduced pressure.

    • Purify via flash chromatography (EtOAc/Hexane). Note: The product is a diol and will be polar.

Self-Validating Check:

  • 1H NMR: Monitor the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the new methylene protons (~3.8-4.0 ppm).

  • Chiral HPLC: Verify that the enantiomeric excess (ee) is maintained. Racemization at C2 suggests the base concentration was too high (via enolization).

Protocol 2: Catalytic Hydrodehalogenation (Debromination)

Objective: Removal of the bromine auxiliary to yield Methyl 3-hydroxypropionate . Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by hydrogenolysis.

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: Methyl (2R)-2-bromo-3-hydroxypropanoate.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Base: Triethylamine (Et3N) or Sodium Acetate (1.1 equiv). Required to scavenge the HBr byproduct.

  • Solvent: Methanol or Ethanol.

  • Hydrogen Source: H2 balloon (1 atm) or low pressure (3-5 bar).

Step-by-Step Methodology
  • Slurry Preparation:

    • Under Argon, add 10% Pd/C to a round-bottom flask.

    • Safety: Wet the catalyst with a small amount of toluene or water before adding alcohol to prevent ignition.

  • Substrate Addition:

    • Dissolve the substrate in Methanol.

    • Add Et3N (1.1 equiv). Note: Without base, the generated HBr will catalyze acid-mediated ester hydrolysis or etherification.

  • Hydrogenation:

    • Purge the flask with H2 (balloon or manifold).

    • Stir vigorously at Room Temperature (25°C) .

    • Reaction is typically fast (1-4 hours).

  • Work-up:

    • Filter the mixture through a Celite pad to remove Pd/C.

    • Concentrate the filtrate.

    • Partition between water and DCM to remove the triethylammonium bromide salt.

Data Interpretation:

  • Mass Spec: Look for the mass shift from ~183 (Br-isotope pattern) to ~104 (Methyl 3-hydroxypropionate).

  • Loss of Chirality: This process destroys the stereocenter at C2. The product is achiral.

Mechanistic Insight: The Ester Reduction Cycle

Understanding the catalytic cycle is crucial for troubleshooting Protocol 1. The Ru-Macho catalyst operates via a non-classical mechanism where the ligand participates in H2 splitting.

CatalyticCycle Ru_Rest Ru-Complex (Resting State) Ru_Active Ru-Hydride (Active Species) Ru_Rest->Ru_Active + Base (KOtBu) - HCl TS_Transfer Hydride Transfer to Ester Ru_Active->TS_Transfer + Substrate (Outer Sphere) Product_Rel Alkoxide Release & H2 Activation TS_Transfer->Product_Rel Hemiacetal Intermediate Product_Rel->Ru_Active + H2 (Ligand Assisted)

Figure 2: Simplified catalytic cycle for Ru-PNP pincer catalyzed ester reduction. Note that the metal center does not bind the bromine, preventing dehalogenation.

Comparison of Methods (Summary Table)

FeatureProtocol 1: Ester ReductionProtocol 2: Hydrodehalogenation
Target Product (2R)-2-bromo-1,3-propanediolMethyl 3-hydroxypropionate
Catalyst System Homogeneous (Ru-Macho/Mn-Pincer)Heterogeneous (Pd/C)
H2 Pressure High (30-50 bar)Low (1-5 bar)
Key Risk Epoxide formation (Base sensitive)Over-reduction / Racemization
Chirality Preserved (2R) Destroyed (Achiral)
Atom Economy High (H2 addition only)Lower (Loss of HBr)

References

  • General Review on Ester Hydrogenation

    • Werkmeister, S., Junge, K., & Beller, M. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development.
  • Ru-Macho Catalyst Mechanism

    • Kuriyama, W., et al. (2012). Catalytic Hydrogenation of Esters.[1] Development of an Efficient Catalyst and Study of Substituent Effects. Journal of the American Chemical Society.

  • Hydrodehalogenation Standards

    • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews.
  • Substrate Data (Methyl 2-bromo-3-hydroxypropanoate)

    • PubChem Compound Summary for CID 11964350.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Stabilizing Methyl (2R)-2-bromo-3-hydroxypropanoate

Case ID: #CHIRAL-BR-OH-2R Status: Active Guide Subject: Prevention of Racemization and Degradation during Synthesis and Storage Executive Summary Methyl (2R)-2-bromo-3-hydroxypropanoate is a highly labile chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CHIRAL-BR-OH-2R
Status: Active Guide
Subject: Prevention of Racemization and Degradation during Synthesis and Storage

Executive Summary

Methyl (2R)-2-bromo-3-hydroxypropanoate is a highly labile chiral building block. Its instability arises from the "perfect storm" of functional groups: an electron-withdrawing ester and bromine atom at the


-position (making the C2 proton acidic) and a 

-hydroxyl group capable of intramolecular nucleophilic attack.

The Primary Threat is NOT simple enolization. While base-catalyzed enolization is a risk, the more immediate danger is intramolecular epoxidation (formation of methyl glycidate), which proceeds via inversion of configuration and subsequent ring-opening scrambling.

This guide provides the protocols required to maintain the (2R) stereocenter, derived typically from D-Serine .

Module 1: The Mechanics of Instability

Understanding the enemy is the first step to containment.

The loss of optical purity in this molecule occurs through three distinct pathways. Understanding which pathway is active allows you to select the correct counter-measure.

Pathway Analysis (Graphviz Visualization)

RacemizationPathways Start Methyl (2R)-2-bromo-3-hydroxypropanoate Base Trigger: Weak/Strong Base (e.g., NaHCO3, Et3N) Start->Base Exposure Epoxide Intermediate: Methyl Glycidate (Epoxide Formation) Base->Epoxide Intramolecular Attack (Fastest) Enolate Intermediate: Planar Enolate Base->Enolate Proton Abstraction Scramble Product: Racemic Mixture / Diastereomers (Post-Ring Opening) Epoxide->Scramble Nucleophilic Opening Racemic Product: (2R/2S) Mixture Enolate->Racemic Reprotonation

Figure 1: The primary degradation pathways. Note that epoxide formation (Payne rearrangement precursor) is often kinetically faster than simple enolization due to the proximity of the hydroxyl group.

Critical Stability Data
ParameterSafe RangeDanger ZoneConsequence
pH 3.0 – 6.0> 7.0Epoxide formation (Immediate inversion/loss of Br).
Temperature -20°C to 4°C> 25°CThermal elimination of HBr; accelerated racemization.
Solvent DCM, Et2O, TolueneMeOH, H2O, DMFSolvolysis (S_N1) or Hydrogen bonding-assisted enolization.
Workup Dilute HCl / BrineNaHCO3 / Na2CO3FATAL ERROR: Bicarbonate washes trigger epoxidation.

Module 2: Synthesis Protocol (Preserving the 'R')

How to synthesize the target without losing the stereocenter from the start.

To obtain the (2R) enantiomer, you must start with D-Serine . The diazotization reaction proceeds with Retention of Configuration due to the double-inversion mechanism involved (Neighboring Group Participation by the carboxylate).

Step-by-Step Protocol: D-Serine to Methyl (2R)-2-bromo-3-hydroxypropanoate

Reagents: D-Serine (1.0 eq), NaNO2 (1.5 eq), KBr (3.5 eq), H2SO4 (2.5 M), MeOH.

  • Diazotization (The Critical Step):

    • Dissolve D-Serine and KBr in 2.5 M H2SO4. Cool to -10°C .

    • Action: Add NaNO2 (aq) dropwise under the surface of the solution.

    • Control: Maintain internal temp < 0°C. Rapid addition causes exotherms that favor side reactions.[1]

    • Mechanism:[2][3][4][5][6][7] Formation of the

      
      -lactone intermediate locks the stereochemistry. Bromide attacks to open the lactone (2nd inversion) 
      
      
      
      Net Retention.
  • Extraction (The Danger Step):

    • Extract with Et2O or EtOAc.

    • CRITICAL: Do NOT wash the organic layer with Saturated NaHCO3 to remove acid. The local high pH at the interface will cyclize the product to the epoxide.

    • Correct Action: Wash with Brine x2. If acid removal is strictly necessary, use pH 4 phosphate buffer or simply dry over Na2SO4 and proceed to esterification (the acid catalyst is needed anyway).

  • Esterification:

    • Method A (Safest): Treat the crude acid with MeOH and catalytic H2SO4 or Acetyl Chloride at 0°C -> RT.

    • Method B (Alternative): TMS-Diazomethane in MeOH/Benzene (Neutral conditions, good for small scale).

Workflow Visualization

SynthesisWorkflow Step1 Start: D-Serine (R) Step2 Diazotization (-10°C) NaNO2 / HBr Step1->Step2 Intermediate Intermediate: alpha-Lactone (Maintains Chirality) Step2->Intermediate Double Inversion Mechanism Step3 Bromide Attack (Net Retention) Intermediate->Step3 Step4 Esterification (MeOH/H+) Avoid Base! Step3->Step4 Final Product: Methyl (2R)-2-bromo-3-hydroxypropanoate Step4->Final

Figure 2: Synthesis workflow emphasizing the retention of configuration mechanism.

Module 3: Troubleshooting & FAQs

Q1: My optical rotation is lower than literature values after column chromatography. Why?

Diagnosis: Silica gel is slightly acidic, but commercial silica can have "hot spots" of basicity or metallic impurities that catalyze elimination or rearrangement. Furthermore, the longer the compound stays on the column, the higher the risk of hydrolysis. Solution:

  • Deactivate Silica: Pre-wash the silica column with 1% dilute HCl in solvent, or use neutral alumina.

  • Fast Filtration: Avoid a long column. Use a silica plug filtration (Flash chromatography) to remove the bulk polar impurities and move on.

  • Distillation: If scale permits, Kugelrohr distillation (high vacuum, low temp) is often superior to chromatography for this molecule.

Q2: Can I protect the hydroxyl group to improve stability?

Answer: Yes, and you should. The free hydroxyl group is the internal nucleophile causing the instability. Protecting it as a silyl ether (TBS/TIPS) or an acetate significantly increases the shelf-life of the bromide.

  • Protocol: React with TBSCl / Imidazole at 0°C. Note: Imidazole is a base, but it is weak. Perform this reaction cold and quench immediately to prevent the imidazole from triggering the epoxide formation.

Q3: I need to do a nucleophilic substitution on the bromide. How do I prevent the "Double Inversion" problem?

Answer: If you attack the bromide with a nucleophile (e.g., Azide), the neighboring hydroxyl group might participate, leading to retention (via double inversion) or scrambling.

  • Fix: Protect the OH group before attempting S_N2 displacement at the bromide. This removes the neighboring group participation (NGP) variable, ensuring a clean S_N2 inversion (yielding the (2S) product).

References

  • Synthesis & Retention Mechanism

    • Reaction of Amino Acids with Nitrous Acid/Halide (Sandmeyer-type).[1]

    • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950).[1] "Configuration of α-Bromopropionic Acid." Nature, 166, 179.

    • Explanation: Establishes the retention of configuration during the conversion of Serine to 2-bromo-3-hydroxypropanoic acid.
  • Epoxide Formation (Instability)
  • General Stability of

    
    -Halo Esters: 
    
    • Gao, Y., & Sharpless, K. B. (1988). "Synthetic applications of 2,3-epoxy alcohols." Journal of the American Chemical Society.[8]

    • Context: While focused on epoxides, this seminal work discusses the relationship between 2,3-functionalized esters and their stability.
  • Handling Protocols

    • Organic Syntheses, Coll.[9] Vol. 3, p. 526 (1955). "Methyl 2-bromo-3-hydroxypropanoate preparation."[10][11][12]

    • Link: (Search term: "bromopropanoate")[1]

    • Note: Provides the baseline for acidic handling and avoidance of basic washes.

Sources

Optimization

Technical Support Center: Methyl (2R)-2-bromo-3-hydroxypropanoate Synthesis

Topic: Optimization & Troubleshooting for Chiral -Bromo Ester Synthesis Target Molecule: Methyl (2R)-2-bromo-3-hydroxypropanoate Primary Route: Diazotization-Bromination of D-Serine (Retention of Configuration) Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for Chiral


-Bromo Ester Synthesis
Target Molecule:  Methyl (2R)-2-bromo-3-hydroxypropanoate
Primary Route:  Diazotization-Bromination of D-Serine (Retention of Configuration)

Strategic Overview: The "Retention" Mechanism

To synthesize the (2R) enantiomer of methyl 2-bromo-3-hydroxypropanoate with high optical purity, you must understand the stereochemical mechanism. Unlike standard SN2 reactions that proceed with inversion, the diazotization of serine in aqueous hydrobromic acid proceeds with retention of configuration .

  • Starting Material: You must start with D-Serine ((R)-Serine).

  • Mechanism: The reaction proceeds via an unstable

    
    -lactone intermediate formed by the neighboring group participation of the carboxylate. The bromide ion attacks this lactone at the 
    
    
    
    -carbon from the same side the nitrogen left, retaining the (R)-stereocenter.
Reaction Pathway & Critical Control Points

The following diagram illustrates the primary pathway and the critical divergence points where yield is lost to side reactions.

G cluster_0 Stereocenter Control D_Serine D-Serine (Starting Material) Diazo Diazonium Intermediate D_Serine->Diazo NaNO2, HBr < 5°C AlphaLactone α-Lactone (CRITICAL INTERMEDIATE) Diazo->AlphaLactone -N2 (Fast) Diazo->AlphaLactone BromoAcid (2R)-2-Bromo-3- hydroxypropanoic acid AlphaLactone->BromoAcid Br- Attack (Retention) AlphaLactone->BromoAcid Hydrolysis Glyceric Acid (Hydrolysis) AlphaLactone->Hydrolysis H2O Attack (Impurity) Target Methyl (2R)-2-bromo- 3-hydroxypropanoate BromoAcid->Target MeOH, H+ Elimination 2-Bromoacrylic Acid (Elimination) Target->Elimination Heat/Base (Degradation)

Caption: Mechanistic pathway showing the α-lactone intermediate responsible for retention of configuration and potential side-reaction pathways.

Troubleshooting Guide (CPP Analysis)

This section addresses specific failure modes based on Critical Process Parameters (CPPs).

Issue 1: Low Yield (< 40%)

Diagnosis: The diazonium intermediate is thermally unstable, or the bromide concentration is insufficient to compete with water.

Root CauseTechnical ExplanationCorrective Action
Exotherm Spike Diazotization is exothermic.[1] If Temp > 5°C, the diazonium salt decomposes non-selectively before forming the

-lactone.
Cryogenic Control: Maintain internal temp between -5°C and 0°C during NaNO₂ addition. Use an acetone/ice bath, not just water/ice.
Fast Addition Rapid addition of NaNO₂ generates NO gas faster than it can react, leading to "foam-over" and loss of stoichiometry.Sub-surface Addition: Add aqueous NaNO₂ dropwise via a syringe pump or dropping funnel over 2–3 hours . Ensure vigorous stirring.
Water Competition Water competes with Br⁻ to open the lactone, forming glyceric acid (diol) instead of the bromo-product.Molarity Boost: Use concentrated HBr (48%) and add solid KBr to saturate the aqueous phase with bromide ions, shifting kinetics toward the bromo-acid.
Issue 2: Formation of Methyl 2-Bromoacrylate (Elimination)

Diagnosis: The target molecule contains a beta-hydroxyl group and an alpha-halogen, making it highly susceptible to E2 elimination, yielding the conjugated acrylate.

Root CauseTechnical ExplanationCorrective Action
Thermal Stress Distillation pot temperature > 50°C triggers dehydration/elimination.High-Vac Distillation: Only distill under high vacuum (< 1 mmHg) to keep pot temp below 45°C. Alternatively, use column chromatography.
Basic Workup Even weak bases (bicarb washes) can deprotonate the alpha-proton, triggering instantaneous elimination.Acidic Workup: Avoid alkaline washes. Wash the organic layer with brine only. If neutralization is strictly necessary, use cold saturated NaHCO₃ and process immediately.
Issue 3: Loss of Optical Purity (Low ee%)

Diagnosis: Racemization usually occurs after the bromo-acid is formed, often during the esterification step.

Root CauseTechnical ExplanationCorrective Action
Acid Catalysis Prolonged heating in methanol/H₂SO₄ can cause enolization of the ester, scrambling the stereocenter.Thionyl Chloride Route: Use SOCl₂ in MeOH at 0°C. This generates anhydrous HCl in situ and drives esterification kinetically without prolonged reflux.
Wrong Starting Material Confusion between L-Serine and D-Serine.Verify Source: Confirm you are using D-Serine to obtain the (2R) product. L-Serine yields the (2S) product.

Optimized Experimental Protocol

Note: This protocol is designed for the synthesis of the (2R) enantiomer via Retention of Configuration.

Phase A: Diazotization-Bromination
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for the slurry), a thermometer probe, and a pressure-equalizing dropping funnel.

  • Charge: Add D-Serine (1.0 eq) , KBr (3.5 eq) , and 48% aq. HBr (solvent/reagent) .[1]

  • Cooling: Cool the mixture to -5°C using a salt/ice or acetone/dry ice bath.

  • Addition: Dissolve NaNO₂ (1.5 eq) in minimal water. Add this solution dropwise over 2.5 hours .

    • Critical: Do not allow internal temperature to exceed 0°C.

    • Observation: Evolution of N₂ gas will be vigorous.

  • Reaction: Stir at 0°C for an additional 2 hours, then allow to warm to room temperature slowly over 1 hour.

  • Extraction: Extract the aqueous phase with tert-butyl methyl ether (TBME) (3 x volumes). TBME is preferred over diethyl ether for safety and better separation.

  • Drying: Dry combined organics over MgSO₄. Evaporate solvent under reduced pressure (bath < 35°C) to yield crude (2R)-2-bromo-3-hydroxypropanoic acid.

Phase B: Esterification (Mild Conditions)
  • Dissolution: Dissolve the crude acid in anhydrous Methanol (10 vol) .

  • Catalyst: Cool to 0°C. Add Thionyl Chloride (1.1 eq) dropwise.

    • Why? SOCl₂ reacts with MeOH to form HCl and scavenges water, driving the equilibrium.

  • Stir: Stir at room temperature for 12–16 hours. Do not reflux.

  • Workup: Concentrate the mixture in vacuo (bath < 35°C).

  • Purification:

    • Preferred: Flash chromatography (Silica, Hexanes/EtOAc gradient).

    • Alternative: Kugelrohr distillation (High Vacuum, < 1 mmHg). Stop if pot residue turns black (polymerization).

Frequently Asked Questions (FAQs)

Q: Can I use L-Serine to get the (2R) product by forcing inversion? A: Generally, no. While double inversion protocols exist (e.g., using specific anhydrides), they are lower yielding and prone to racemization. The standard aqueous diazotization is heavily biased toward retention due to the alpha-lactone mechanism. To get (2R), buy D-Serine.

Q: My product has a strong acrylate smell (pungent/acrid). What happened? A: You have generated methyl 2-bromoacrylate via elimination. This is often caused by heating the crude mixture too high during solvent removal or using a base during the workup. This impurity is a potent Michael acceptor and can polymerize; purify immediately.

Q: Why do you recommend TBME over Diethyl Ether? A: TBME forms fewer peroxides and has a higher boiling point, which helps prevent evaporative cooling from condensing water into your hygroscopic product during filtration.

References

  • Mechanism of Retention (Alpha-Lactone)
  • Synthetic Protocol & Optimization

    • Frater, G., Muller, U., & Gunther, W. (1984). "Synthesis of optically active alpha-bromo acids." Tetrahedron, 40(8), 1269-1277.
    • Context: Detailed conditions for the diazotization of serine and similar amino acids, highlighting the temper
  • Wuts, P. G. M. (2002). "Preparation of alpha-bromo esters." Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl (2R)-2-bromo-3-hydroxypropanoate by Column Chromatography

Welcome to the technical support center for the purification of methyl (2R)-2-bromo-3-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl (2R)-2-bromo-3-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this polar, chiral building block. Given its structure—containing both a hydroxyl and an ester functional group—this molecule presents unique challenges during silica gel chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification protocol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong understanding of the purification strategy.

Q1: What are the key chemical properties of methyl (2R)-2-bromo-3-hydroxypropanoate that influence its purification?

A: The purification strategy is dictated by three primary characteristics:

  • Polarity: The presence of a free hydroxyl (-OH) group and an ester (-COOCH₃) makes the molecule quite polar.[1] This leads to strong interactions with the polar stationary phase (silica gel), requiring a relatively polar mobile phase for elution.

  • Acidity/Stability: The silanol groups (Si-OH) on the surface of standard silica gel are acidic. This can be problematic, as acid-sensitive compounds may degrade during chromatography.[2][3] It is crucial to assess the stability of your compound on silica gel before committing to a large-scale purification.

  • Molecular Weight: With a molecular weight of approximately 183 g/mol , it is a small molecule suitable for standard silica gel pore sizes (e.g., 60 Å).[1][4][5]

Q2: Why is normal-phase chromatography on silica gel the most common method for this purification?

A: Normal-phase chromatography, which uses a polar stationary phase (silica gel) and a non-polar mobile phase, is ideal for separating compounds based on differences in polarity.[6][7] Since impurities in the synthesis of methyl (2R)-2-bromo-3-hydroxypropanoate are likely to have different polarities (e.g., starting materials, non-polar byproducts), this technique provides excellent resolving power. While other techniques like reversed-phase chromatography exist, normal-phase silica gel chromatography is often more cost-effective and allows for the use of organic solvents that are easily removed by rotary evaporation.[8]

Q3: How do I select the optimal solvent system using Thin Layer Chromatography (TLC)?

A: TLC is an indispensable tool for developing your column chromatography method. The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[9][10]

  • Rf Definition: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

  • Starting Point: For a polar compound like this, begin with a moderately polar system, such as 20-30% ethyl acetate in hexane.

  • Optimization:

    • If Rf is too low (spot doesn't move far): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 20% to 40% ethyl acetate).

    • If Rf is too high (spot moves with the solvent front): The solvent system is too polar. Decrease the proportion of the polar solvent.

  • A literature-reported solvent system that provides a good starting point is Dichloromethane/Ether (90/10, v/v), which yielded an Rf of 0.31.[11]

Q4: Should I use wet or dry loading to apply my sample to the column?

A: For polar compounds, dry loading is strongly recommended.[3][10]

  • Why Dry Loading? Wet loading involves dissolving the crude product in a small amount of the mobile phase. However, if the compound has poor solubility in the non-polar starting eluent, a more polar solvent must be used, which can lead to band broadening and poor separation. Dry loading circumvents this. The crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column. This ensures that the compound starts as a very narrow, concentrated band, leading to superior resolution.[3][10]

Section 2: Detailed Experimental Protocol

This protocol provides a validated, step-by-step methodology for the purification.

Step 1: TLC Analysis and Solvent System Selection
  • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with various solvent systems (see Table 1 for suggestions).

  • Visualize the spots using a UV lamp (if applicable) and/or by staining with a potassium permanganate (KMnO₄) dip, which is effective for visualizing hydroxyl groups.

  • Calculate the Rf value for your product and identify a solvent system that provides an Rf of ~0.3 and good separation from impurities.[10]

Step 2: Column Preparation and Packing
  • Select a column of appropriate size. A general rule is to use a 30:1 to 100:1 weight ratio of silica gel to crude material, depending on the difficulty of the separation.[10]

  • Prepare a slurry of silica gel in the initial, least polar solvent you plan to use for elution (e.g., 5% ethyl acetate in hexane).

  • With the stopcock closed, pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.[10]

  • Once the silica has settled, add a thin layer (~0.5 cm) of sand to the top to protect the silica bed from being disturbed.[6]

  • Open the stopcock and drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading Method)
  • Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add silica gel (e.g., 2-3 g) to this solution.[10]

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

  • Gently add another thin layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection
  • Carefully add your starting eluent to the top of the column.

  • Open the stopcock and begin collecting fractions. Apply gentle pressure with air or a pump if necessary (flash chromatography).

  • It is recommended to use a gradient elution. Start with a non-polar solvent system that gives your product an Rf of ~0.1 or less, and gradually increase the polarity.[3][10] For example, start with 10% ethyl acetate/hexane and slowly increase to 30%, then 50%, etc. This ensures that less polar impurities elute first, followed by your product, and then more polar impurities.

  • Collect fractions of a consistent size (e.g., 10-20 mL, depending on column size).

Step 5: Product Identification and Isolation
  • Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified methyl (2R)-2-bromo-3-hydroxypropanoate.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Problem 1: My compound won't elute from the column, or the Rf is zero even in 100% ethyl acetate.

  • Probable Cause: The mobile phase is not polar enough to overcome the strong interactions between your highly polar compound and the silica gel stationary phase.[2][12]

  • Solution: You need to employ a more aggressive, polar solvent system.

    • Introduce Methanol: Prepare a new eluent by adding a small percentage of methanol (MeOH) to your current solvent. Start with 1-2% MeOH in dichloromethane or ethyl acetate and test by TLC. Gradually increase the percentage if needed. A common system for very polar compounds is 5-10% methanol in dichloromethane.[13]

    • Ammonia System for Tailing: If you also observe significant tailing, a basic modifier may help. Prepare a stock solution of 10% ammonium hydroxide (NH₄OH) in methanol. Try using 1-10% of this stock solution in dichloromethane as your eluent.[2][13]

Problem 2: I'm observing significant peak tailing in my TLC spots and fractions.

  • Probable Cause: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The acidic silanol groups on silica can interact strongly with the hydroxyl group of your compound, causing it to "stick" and elute slowly and unevenly.[9]

  • Solution:

    • Add a Polar Modifier: As with Problem 1, adding a small amount of a highly polar solvent like methanol can help. Methanol will compete for the active sites on the silica gel, masking them from your compound and allowing it to elute more symmetrically.

    • Deactivate the Silica: If tailing is severe and you suspect decomposition, consider deactivating the silica gel. Before loading your sample, flush the packed column with 2-3 column volumes of an eluent containing 1-2% triethylamine (Et₃N).[3][9] Then, flush with your starting eluent (without triethylamine) to remove the excess base before loading your compound. This neutralizes the acidic sites.

Problem 3: My yield is very low, and I suspect the compound is decomposing on the column.

  • Probable Cause: The compound is not stable to the acidic conditions of the silica gel. Esters can be susceptible to hydrolysis or other acid-catalyzed degradation pathways.[2]

  • Solution:

    • Confirm Instability: First, confirm your suspicion. Spot your compound on a TLC plate and let it sit for 30-60 minutes. Then, develop the plate. If a new spot appears or the original spot streaks, your compound is likely unstable on silica. A 2D TLC can also be used for this diagnosis.[2]

    • Use Deactivated Silica: Follow the procedure in Problem 2 to neutralize the silica with triethylamine.[3]

    • Switch Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acid.[2] You will need to re-optimize your solvent system for alumina, as its separation characteristics differ from silica.

Problem 4: The separation between my product and an impurity is poor, even with a good Rf difference on TLC.

  • Probable Cause: This can happen for several reasons:

    • Column Overloading: You have loaded too much crude material for the amount of silica used.

    • Poor Packing: The column was not packed evenly, leading to channeling where the solvent and sample flow through cracks instead of the uniform bed.

    • Band Broadening: The initial sample band was too wide, often a result of using the wet loading method with a solvent that is too polar.

  • Solution:

    • Reduce Sample Load: Decrease the amount of crude material or increase the amount of silica gel (aim for a higher silica:sample ratio, e.g., 100:1).[10]

    • Repack the Column: Ensure you are using the slurry packing method and tapping the column to create a uniform, compact bed.[10]

    • Use Dry Loading: As detailed in the protocol, always use the dry loading method for this compound to ensure a tight starting band.[3][10]

    • Optimize Eluent: Try a completely different solvent system. Sometimes a combination like dichloromethane/acetone or hexane/isopropanol can alter the selectivity and improve separation where hexane/ethyl acetate fails.[8]

Section 4: Visual Workflows

Diagram 1: General Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Prepare Sample (Dry Loading) Pack->Load Apply 4. Apply Sample to Column Load->Apply Elute 5. Elute with Gradient Apply->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: A step-by-step workflow for the column chromatography purification process.

Diagram 2: Troubleshooting Decision Tree

G Start Poor Purification Result NoElution Problem: Compound Not Eluting Start->NoElution Tailing Problem: Peak Tailing Start->Tailing LowYield Problem: Low Yield / Decomposition Start->LowYield PoorSep Problem: Poor Separation Start->PoorSep Cause1 Cause: Eluent not polar enough NoElution->Cause1 Cause2 Cause: Acidic silica sites Tailing->Cause2 Cause3 Cause: Compound unstable on silica LowYield->Cause3 Cause4 Cause: Overloading or Poor Packing/Loading PoorSep->Cause4 Solution1 Solution: Add MeOH to eluent Cause1->Solution1 Solution2 Solution: Add modifier (MeOH/Et3N) or Deactivate Silica Cause2->Solution2 Solution3 Solution: Deactivate silica or use Alumina Cause3->Solution3 Solution4 Solution: Reduce load, Repack, or use Dry Loading Cause4->Solution4

Caption: A decision tree for troubleshooting common column chromatography issues.

Section 5: Data Summary

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical RfNotes / Use Case
90:10 Dichloromethane / Diethyl Ether~0.31[11]A validated starting point from the literature. Good for initial trials.
70:30 Hexane / Ethyl Acetate0.2 - 0.4A standard system; adjust ratio to achieve the target Rf.
95:5 Dichloromethane / MethanolVariableUse when compound shows low Rf in less polar systems.[13]
95:5 Dichloromethane / (10% NH₄OH in MeOH)VariableAn effective system for mitigating peak tailing of polar compounds.[2][13]

Section 6: References

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Packing Normal Phase Columns. Retrieved February 15, 2026, from [Link]

  • Hawach Scientific. (2023). Selection and Use of Packing for HPLC Columns. Retrieved February 15, 2026, from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved February 15, 2026, from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved February 15, 2026, from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Solvent Systems for TLC. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Bar-Haim, G., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl (S)-2-bromo-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Optimization

minimizing elimination side reactions of methyl (2R)-2-bromo-3-hydroxypropanoate

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Elimination Side Reactions Welcome to the technical support center for methyl (2R)-2-bromo-3-hydroxypropanoate. This versatile chiral...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Elimination Side Reactions

Welcome to the technical support center for methyl (2R)-2-bromo-3-hydroxypropanoate. This versatile chiral building block is crucial in the synthesis of many pharmaceutical intermediates. However, its bifunctional nature—possessing both a leaving group (bromide) and a vicinal hydroxyl group—creates a competitive environment between desired substitution reactions and unwanted elimination side reactions. This guide provides in-depth troubleshooting advice and FAQs to help you navigate these challenges and optimize your synthetic outcomes.

Core Challenge: The Competing Reaction Pathways

Methyl (2R)-2-bromo-3-hydroxypropanoate is a secondary alkyl halide. When reacted with a nucleophile or base, it can proceed down several pathways. Understanding these pathways is the first step to controlling them.

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This is often the desired pathway, where an external nucleophile attacks the carbon bearing the bromine, displacing the bromide ion to form a new C-Nu bond.

  • E2 (Bimolecular Elimination): A base removes a proton from the carbon adjacent to the bromide (the β-carbon), leading to the formation of methyl 2-hydroxyacrylate, an undesired alkene byproduct.[1]

  • Intramolecular Sₙ2 (Epoxide Formation): The adjacent hydroxyl group, especially when deprotonated by a base, can act as an internal nucleophile, attacking the electrophilic carbon and displacing the bromide to form a cyclic ether known as an epoxide (methyl (R)-glycidate).[2][3]

G cluster_start Starting Material cluster_products Potential Products SM Methyl (2R)-2-bromo-3-hydroxypropanoate SN2_Prod Desired Substitution Product (Sₙ2 Pathway) SM->SN2_Prod External Nucleophile E2_Prod Alkene Byproduct (E2 Pathway) SM->E2_Prod Base Epoxide_Prod Epoxide Byproduct (Intramolecular Sₙ2) SM->Epoxide_Prod Base (Deprotonation of -OH)

Caption: Competing reaction pathways for methyl (2R)-2-bromo-3-hydroxypropanoate.

Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of an alkene byproduct, methyl 2-hydroxyacrylate. Why is this happening?

A1: This is a classic case of an E2 elimination reaction competing with your desired substitution.[4] The E2 mechanism is favored by several factors that you can control:

  • Base Strength: Strong bases readily abstract the proton on the β-carbon (the carbon with the -OH group), initiating the elimination cascade. Hydroxide (OH⁻) and alkoxides (RO⁻) are strong bases that strongly promote E2 reactions.[5][6]

  • Steric Hindrance: If either your base or your substrate is sterically bulky, the E2 pathway is often favored. While your substrate is a secondary halide and moderately hindered, using a bulky base like potassium tert-butoxide (t-BuOK) will almost exclusively yield the elimination product.[7][8][9] This is because it is easier for the large base to access a peripheral proton than the sterically shielded electrophilic carbon required for substitution.[10][11][12]

  • Temperature: Higher reaction temperatures favor elimination over substitution. Elimination reactions often have a higher activation energy and are more entropically favorable, making them more competitive at elevated temperatures.[6]

  • Solvent: The choice of solvent is critical. Protic solvents like ethanol can encourage elimination.[6]

Q2: I've isolated a byproduct with a mass corresponding to the loss of HBr. The NMR spectrum suggests a cyclic structure. What is it and how can I prevent it?

A2: You have likely formed methyl (R)-glycidate, an epoxide. This occurs through an intramolecular Sₙ2 reaction. In the presence of a base, the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide. This alkoxide then readily attacks the adjacent carbon atom, displacing the bromide leaving group to form a stable three-membered ring.[2][3] This is a common reaction for halohydrins (molecules with a halogen and a hydroxyl group on adjacent carbons). Any base strong enough to deprotonate an alcohol can initiate this unwanted side reaction.

Troubleshooting and Optimization Guide

To favor the desired Sₙ2 substitution pathway, you must systematically choose conditions that disfavor both E2 elimination and intramolecular epoxide formation.

1. Strategic Selection of Base and Nucleophile

The character of your nucleophile/base is the most influential factor.

  • The Problem: Strong bases (e.g., NaOH, KOtBu, NaOEt) are detrimental as they promote both E2 elimination and deprotonation of the hydroxyl group, leading to epoxide formation.[5][6][9]

  • The Solution: If your desired reaction is substitution, select a reagent that is a strong nucleophile but a weak base . This maximizes the rate of Sₙ2 while minimizing proton abstraction. If a base is required for your reaction, use a weak, non-nucleophilic base.

Reagent TypeExamplesPredominant ReactionRationale
Good Nucleophile / Weak Base I⁻, Br⁻, RS⁻ (thiolates), N₃⁻ (azide), CN⁻Sₙ2 (Favored) These anions are highly polarizable and readily attack the electrophilic carbon but are not strong enough to efficiently abstract a proton.[13][14]
Strong Base / Strong Nucleophile HO⁻, MeO⁻, EtO⁻E2 / Sₙ2 / Epoxide These reagents are aggressive and will lead to a mixture of products. Elimination often dominates with secondary halides.[4][6][14]
Strong, Bulky Base t-BuOK, DBU, DBNE2 (Strongly Favored) Steric hindrance prevents nucleophilic attack, making proton abstraction the only viable pathway.[7][8]
2. Implement Strict Temperature Control
  • The Problem: Elevated temperatures provide the necessary activation energy for the elimination pathway to dominate.[6]

  • The Solution: Conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C (ice bath) and consider going lower (e.g., -20 °C or -78 °C with a dry ice/acetone bath) if side reactions persist.

Protocol: Low-Temperature Reaction Setup

  • Assemble your glassware and ensure it is completely dry.

  • Charge the flask with the substrate and solvent.

  • Cool the flask to the target temperature using an appropriate cooling bath (e.g., ice-water, dry ice/acetone).

  • Allow the solution to equilibrate at that temperature for 10-15 minutes.

  • Add the nucleophile/base solution slowly (dropwise) via a syringe pump or addition funnel to control any potential exotherm.

  • Maintain the low temperature for the duration of the reaction.

3. Optimize Your Solvent Choice
  • The Problem: Polar protic solvents (e.g., water, methanol, ethanol) can form a "cage" around the nucleophile through hydrogen bonding, reducing its nucleophilicity and favoring elimination.[6][15]

  • The Solution: Use a polar aprotic solvent . These solvents dissolve the reactants but do not engage in hydrogen bonding with the nucleophile, leaving it "naked" and highly reactive for the Sₙ2 pathway.[13][14][15]

Solvent ClassExamplesEffect on Sₙ2/E2 Competition
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneFavors Sₙ2
Polar Protic Water, Ethanol, MethanolFavors E2/E1
Non-Polar Hexane, Toluene, DichloromethaneSlows both reactions
4. Advanced Strategy: Employ a Protecting Group

When all else fails, or for particularly sensitive downstream applications, the most robust solution is to eliminate the problematic hydroxyl group from the equation temporarily.

  • The Problem: The free hydroxyl group is the source of the intramolecular epoxide formation and can influence the acidity of the β-protons.

  • The Solution: "Protect" the hydroxyl group by converting it into a stable, unreactive functional group. After the desired Sₙ2 reaction is complete, the protecting group is removed to regenerate the free hydroxyl. This adds two steps to your synthesis but provides unparalleled control.[16][17] Silyl ethers are an excellent choice due to their ease of installation, stability, and mild removal conditions.[18]

G Start Starting Material (-OH, -Br) Protected Protection Step (-OTBS, -Br) Start->Protected TBSCl, Imidazole Substituted Sₙ2 Reaction (-OTBS, -Nu) Protected->Substituted Nucleophile Final Deprotection Step (-OH, -Nu) Substituted->Final TBAF or H+

Caption: Workflow for a protecting group strategy to prevent side reactions.

Experimental Protocol: TBS Protection of Methyl (2R)-2-bromo-3-hydroxypropanoate

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Add Reagents: Add imidazole (1.5 equiv) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction with water and extract the product with a non-polar solvent like ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash column chromatography on silica gel.

  • Next Step: The protected compound is now ready for your desired Sₙ2 reaction without the risk of elimination or epoxide formation from the hydroxyl group.

References
  • Vertex AI Search. (n.d.). SN2 vs E2 - Chemistry Steps.
  • Pendás, A. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC.
  • LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • ResearchGate. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ?.
  • LibreTexts. (2020). 7.19: Comparing Substitution and Elimination Reactions.
  • MSU Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
  • YouTube. (2018). 7.10 Distinguishing Between Substitution and Elimination Reactions.
  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes.
  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
  • KPU Pressbooks. (n.d.). 8.1 E2 Reactions – Organic Chemistry I.
  • YouTube. (2019). How to Forming Epoxides - MCPBA , Br2/H20 , NaOH - Organic Chemistry.
  • YouTube. (2018). Epoxidation of Alkenes.
  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

Sources

Troubleshooting

Technical Support Center: Stability and Reactivity of Methyl (2R)-2-bromo-3-hydroxypropanoate Under Basic Conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for methyl (2R)-2-bromo-3-hydroxypropanoate. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for methyl (2R)-2-bromo-3-hydroxypropanoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile chiral building block. The inherent structure of this molecule—a halohydrin ester—dictates a specific and often sensitive reactivity profile in the presence of a base. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate your experiments successfully.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and reaction of methyl (2R)-2-bromo-3-hydroxypropanoate in basic media.

Q1: What is the primary reaction of methyl (2R)-2-bromo-3-hydroxypropanoate when treated with a base?

The principal reaction is a rapid intramolecular SN2 cyclization to form methyl (2R)-glycidate (an epoxide).[1] This occurs because the base deprotonates the C3 hydroxyl group, creating a nucleophilic alkoxide. This alkoxide is perfectly positioned to attack the adjacent carbon (C2) bearing the bromide leaving group, forming a stable three-membered epoxide ring.[2]

Q2: Why is this intramolecular cyclization so favorable?

This reaction is highly efficient due to the proximity of the nucleophile (the alkoxide) and the electrophile (the carbon-bromine bond) within the same molecule. This is an example of an intramolecular Williamson Ether Synthesis. Such intramolecular reactions have a high effective molarity, meaning they are kinetically favored over competing intermolecular reactions.

Q3: What are the main competing side reactions I should be aware of?

The two most common side reactions are:

  • Ester Hydrolysis (Saponification): If a nucleophilic base like sodium hydroxide (NaOH) is used in an aqueous or protic solvent, it can attack the ester carbonyl, leading to the formation of the corresponding carboxylate salt.

  • Epoxide Ring-Opening: The newly formed epoxide is itself susceptible to nucleophilic attack, especially under strong basic conditions.[3] This can lead to the formation of diol byproducts, reducing the yield of the desired isolated epoxide.

Q4: How does my choice of base impact the reaction outcome?

The choice of base is critical.

  • Strong, Nucleophilic Bases (e.g., NaOH, KOH): These are effective at deprotonating the alcohol but can also promote ester hydrolysis and epoxide ring-opening.

  • Strong, Non-Nucleophilic Bases (e.g., NaH, KHMDS): These are ideal for cleanly forming the alkoxide without attacking the ester. They are highly recommended for maximizing the yield of the epoxide.

  • Weak Bases (e.g., K₂CO₃, Et₃N): These may not be strong enough to fully deprotonate the alcohol, leading to slow or incomplete reactions.

Q5: What happens to the stereochemistry at the C2 position during the reaction?

The intramolecular cyclization is an SN2 reaction, which proceeds via a backside attack.[1] This results in an inversion of configuration at the carbon center being attacked (C2). Therefore, starting with methyl (2R)-2-bromo-3-hydroxypropanoate will yield methyl (2R)-glycidate, as the stereochemical descriptor for the epoxide is determined by the Cahn-Ingold-Prelog priority of the whole ring. The key is that the relative stereochemistry between the original C2 and C3 centers is fixed by the reaction mechanism.

Section 2: Core Mechanism and Competing Pathways

The reaction begins with a fast acid-base reaction where the base removes the proton from the hydroxyl group. The resulting alkoxide then acts as an internal nucleophile. For the SN2 reaction to occur, the molecule must adopt a conformation where the nucleophilic oxygen and the bromine leaving group are anti-periplanar to each other to allow for proper orbital overlap in the transition state.

Epoxide Formation Mechanism start Methyl (2R)-2-bromo-3-hydroxypropanoate alkoxide Alkoxide Intermediate start->alkoxide Fast Deprotonation hydrolysis_product Hydrolysis Product (Carboxylate Salt) start->hydrolysis_product Saponification (with nucleophilic base) base Base (B:) epoxide Methyl (2R)-glycidate alkoxide->epoxide Intramolecular SN2 (Inversion of Stereochemistry)

Caption: Primary reaction pathway and a key competing side reaction.

Section 3: Troubleshooting Guide

This guide addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

Problem 1: Low or No Yield of the Desired Epoxide (Methyl (2R)-glycidate)

This is the most common issue, often stemming from suboptimal reaction conditions.

  • Possible Cause A: Inappropriate Base Selection

    • Explanation: A base that is too weak will not efficiently generate the required alkoxide intermediate, while a highly nucleophilic base may favor side reactions.

    • Solution: Select a base with appropriate strength and low nucleophilicity. Sodium hydride (NaH) is an excellent choice for this transformation. See the table below for a comparison.

BaseTypeRecommended SolventProsCons / Common Side Reactions
NaOH / KOH Strong, NucleophilicH₂O, EtOH, MeOHInexpensive, readily available.High risk of ester hydrolysis (saponification). Can catalyze epoxide ring-opening.
K₂CO₃ / Cs₂CO₃ Weak, Non-nucleophilicMeCN, DMFMild conditions.Often results in slow or incomplete reactions due to insufficient basicity.[4]
NaH Strong, Non-nucleophilicTHF, DioxaneExcellent yields, minimal side reactions. Irreversible deprotonation.Flammable solid, requires inert atmosphere (N₂ or Ar) and anhydrous solvent.
t-BuOK Strong, Bulky Baset-BuOH, THFStrong base, can be effective.Can promote elimination reactions in some substrates, though less likely here.
  • Possible Cause B: Incorrect Solvent

    • Explanation: Protic solvents (like water or alcohols) can solvate the alkoxide, reducing its nucleophilicity, and can participate in hydrolysis reactions.

    • Solution: Use an anhydrous, aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM). This will maximize the reactivity of the alkoxide and prevent unwanted side reactions.

  • Possible Cause C: Reaction Temperature is Too Low or Too High

    • Explanation: While the reaction is often fast, it may require some initial energy. However, high temperatures can promote side reactions like elimination or decomposition.[5]

    • Solution: Start the reaction at 0 °C, especially during the addition of the base, to control any exotherm. Then, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion.

Problem 2: Significant Formation of a Carboxylic Acid Side Product
  • Cause: This is a clear indication of ester hydrolysis (saponification) caused by a nucleophilic base (e.g., NaOH) attacking the ester carbonyl.

  • Solution:

    • Switch to a Non-Nucleophilic Base: The best solution is to use sodium hydride (NaH) in anhydrous THF.

    • Modify Conditions: If you must use a base like NaOH, use a biphasic system (e.g., DCM/water) with a phase-transfer catalyst to minimize contact time of the ester with aqueous hydroxide. Alternatively, use powdered KOH in an aprotic solvent.

Workflow_Competing_Reactions start Start: Methyl (2R)-2-bromo-3-hydroxypropanoate add_base Add Base start->add_base decision Is the base nucleophilic (e.g., NaOH)? add_base->decision hydrolysis Side Reaction: Ester Hydrolysis (Saponification) decision->hydrolysis path_yes epoxidation Desired Reaction: Intramolecular SN2 decision->epoxidation path_no path_yes YES path_no NO (e.g., NaH) product_bad Product: Carboxylate Salt hydrolysis->product_bad product_good Product: Methyl (2R)-glycidate epoxidation->product_good

Caption: Decision workflow based on the choice of base.

Problem 3: Product is a Diol, Not an Epoxide
  • Cause: The desired epoxide was formed but subsequently underwent a base-catalyzed ring-opening reaction. This happens if excess nucleophilic base is present or if the reaction is heated for too long after epoxide formation is complete.

  • Solution:

    • Use Stoichiometric Base: Use precisely 1.0-1.1 equivalents of a strong, non-nucleophilic base.

    • Control Base Addition: Add the base slowly to the solution of the halohydrin at a low temperature (0 °C) to prevent local excesses.

    • Monitor the Reaction: Follow the disappearance of the starting material by TLC. Once it is consumed, proceed with the workup immediately. Do not allow the reaction to stir for an extended period or heat unnecessarily after completion.

Section 4: Recommended Experimental Protocol

This protocol is designed as a self-validating system for the robust synthesis of methyl (2R)-glycidate.

Objective: To synthesize methyl (2R)-glycidate via intramolecular cyclization.

Materials:

  • Methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the sodium hydride (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Wash the NaH with anhydrous hexanes three times to remove the mineral oil, carefully decanting the hexanes each time. Dry the washed NaH under a stream of inert gas.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry (approx. 0.2 M final concentration). Cool the flask to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH slurry over 15-20 minutes. Note: Hydrogen gas will evolve. Ensure proper ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product (epoxide) should be less polar than the starting material (halohydrin).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary, though it is often obtained in high purity after workup.

References

  • University of Calgary. (n.d.). Ch16: HO-C-C-X => epoxide. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). On the Epoxidation of Alkenes. Retrieved from [Link]

  • Reddit. (2022, August 26). Formation of epoxides with base vs opening them? r/chemhelp. Retrieved from [Link]

  • Dr. P. (2023, August 10). Epoxide formed from halohydrin mechanism [Video]. YouTube. Retrieved from [Link]

  • Osbourn, J. (2020, April 18). Elimination of Alpha Bromides [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. Retrieved from [Link]

  • Ronis, D. (2017, November 26). Why are elimination reactions in organic chemistry known as beta eliminations? StackExchange. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 14). What is the major side product of the reaction between 2-bromo-2-methylpropane and hydroxide ion?. Retrieved from [Link]

  • ResearchGate. (n.d.). Elimination reactions. Retrieved from [Link]

  • Wang, Z., et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances, 8(50), 28629-28633. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl (2R)-2-bromo-3-hydroxypropanoate

Case ID: PUR-MBHP-2R Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The Stability Paradox Welcome to the technical support interface. You are likely working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MBHP-2R Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Stability Paradox

Welcome to the technical support interface. You are likely working with Methyl (2R)-2-bromo-3-hydroxypropanoate (CAS: 7691-28-3), a chiral building block often derived from D-serine.[1]

The Core Challenge: This molecule is chemically "fragile" due to three competing reactivity modes that complicate purification:

  • 
    -Elimination:  The 
    
    
    
    -hydroxy group and
    
    
    -proton facilitate dehydration to form methyl 2-bromoacrylate.[1]
  • Epoxidation (Darzens-type): Under basic conditions, the alkoxide can displace the bromide to form methyl glycidate.

  • Racemization: The

    
    -proton is acidic (activated by the ester and the inductive effect of bromine).[1] Improper pH or heat will destroy the (2R) stereocenter.
    

This guide provides a self-validating workflow to remove impurities while preserving the chiral integrity of your scaffold.[1]

Module 1: Diagnostic & Impurity Profiling

User Query: "My crude reaction mixture is dark orange and has a lower boiling point component. What is happening?"

Technical Analysis: The synthesis (typically diazotization of D-serine followed by esterification) generates specific byproducts.[1] The "dark" color usually comes from traces of oxidized hydroquinone (if used as a stabilizer) or polymerized acrylates.

Impurity Landscape Diagram

ImpurityPathways Start D-Serine (Starting Material) Inter (2R)-2-Bromo-3- hydroxypropanoic acid Start->Inter NaNO2, HBr (Diazotization) Target Methyl (2R)-2-bromo- 3-hydroxypropanoate (TARGET) Inter->Target MeOH, H+ (Esterification) Imp1 Methyl 2-bromoacrylate (Elimination Product) Target->Imp1 Heat / Acid (- H2O) Imp3 Methyl glycidate (Epoxide - Base Induced) Target->Imp3 Base (pH > 8) (Intramolecular SN2) Imp4 Racemic Mixture (Loss of Stereochemistry) Target->Imp4 Heat or Weak Base Imp2 Methyl 2,3-dibromopropanoate (Over-bromination) Imp1->Imp2 + HBr

Figure 1: Reaction pathways showing the origin of common impurities (Red) from the target scaffold (Green).[1]

Module 2: Aqueous Workup (The "Cold Wash" Protocol)

User Query: "The crude oil is acidic. Can I wash it with saturated sodium carbonate?"

Critical Warning: NO. Treating this specific substrate with strong bases (Carbonate, Hydroxide) triggers the Darzens condensation pathway , cyclizing the molecule into an epoxide (Methyl glycidate) or causing rapid


-elimination.
Correct Protocol: The Buffered Partition

Objective: Remove HBr/H2SO4 and unreacted serine without triggering degradation.

  • Solvent Choice: Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate .[1] DCM is preferred for easier drying.[1]

  • Temperature Control: Cool the organic phase to 0–5 °C in an ice bath.

  • The Wash:

    • Wash 1: Ice-cold water (Removes bulk acid/salts).[1]

    • Wash 2: Dilute NaHCO3 (5% w/v) . Crucial: Add slowly at 0°C. Do not allow pH to exceed 7.5. Stop immediately when bubbling ceases.[1]

    • Wash 3: Saturated Brine .[1]

  • Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate). Avoid Magnesium Sulfate if possible, as it can be slightly Lewis-acidic and promote racemization/elimination on the surface during prolonged contact.[1]

  • Concentration: Rotary evaporate at < 35 °C . High bath temperatures will strip the bromine or racemize the center.

Module 3: Distillation (The Gold Standard)

User Query: "Column chromatography is yielding low recovery. Can I distill this ester?"

Recommendation: Yes, vacuum distillation is the preferred method for purification, provided you strictly control the pressure. The compound decomposes at atmospheric pressure before boiling.

Distillation Parameters Table
ParameterConditionTechnical Note
Pressure < 20 mmHg (High Vacuum preferred)At 1 atm, the compound will polymerize or eliminate.[1]
Boiling Point 64–66 °C @ 18 mmHgTarget range.[1][2] If P < 5 mmHg, bp drops to ~50°C.
Bath Temp Max 85 °C Do not overheat the pot.
Stabilizer Hydroquinone (trace)Add to the pot to prevent acrylate polymerization.[2]
Receiver Cooled (Ice/Salt)Prevent re-evaporation into the vacuum line.

Troubleshooting the Distillation:

  • Issue: The distillate is polymerizing (turning into a gel).

  • Fix: You likely have significant methyl 2-bromoacrylate impurity.[1] Add a radical inhibitor (BHT or Hydroquinone) to the collection flask before starting.

Module 4: Advanced Purification (Chromatography)

User Query: "I need >98% purity and distillation left some yellow color. How do I chromatograph this?"

Technical Insight: Silica gel is slightly acidic.[1] Prolonged exposure can hydrolyze the ester or catalyze elimination.

Optimized Column Protocol:

  • Stationary Phase: Neutralized Silica Gel (Pre-wash silica slurry with 1% Triethylamine in hexane, then flush with pure hexane).[1]

  • Eluent System: Dichloromethane / Diethyl Ether (90:10) or Hexane / Ethyl Acetate (Gradient 10% -> 30%) .[1]

    • Note: The target ester is relatively polar due to the hydroxyl group.

  • Loading: Load as a concentrated solution in DCM.

  • Speed: Run the column fast (Flash Chromatography).[1] Do not let the compound sit on silica overnight.

Module 5: Stereochemical Verification (QC)

User Query: "How do I know I still have the (2R) enantiomer?"

Mechanism of Failure: The diazotization of D-Serine proceeds with retention of configuration due to the neighboring group participation of the carboxylate (forming a transient


-lactone intermediate).[1] However, high bromide concentrations or heat can force an 

attack, leading to inversion (or racemization).
Analytical Workflow
  • Optical Rotation:

    • Literature value:

      
       (c=1.1, DCM) for the (R)-isomer (check specific derivative references, values vary by solvent).[1]
      
    • Note: If your rotation is 0°, you have fully racemized the sample.

  • Chiral HPLC (Definitive Method):

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1]

    • Detection: UV @ 210 nm.[1]

    • Logic: The enantiomers should separate cleanly. If you see a 50:50 split, the reaction conditions (likely the diazotization temp) were too aggressive.

Stereochemistry Preservation Decision Tree

StereoCheck Check Check Optical Rotation Result Rotation matches Lit? Check->Result Pass High ee% Proceed to Synthesis Result->Pass Yes Fail Low/No Rotation Result->Fail No RootCause1 Diazotization Temp > 5°C? (Inversion risk) Fail->RootCause1 RootCause2 Workup pH > 8? (Enolization risk) Fail->RootCause2

Figure 2: Troubleshooting logic for loss of enantiomeric excess.

References

  • Synthesis & Properties

    • Winitz, M., et al. "Studies on Diastereoisomeric

      
      -Amino Acids."[1] Journal of the American Chemical Society, vol. 78, no. 11, 1956, pp. 2423–2430. (Foundational work on serine diazotization retention).
      
    • Organic Syntheses, Coll.[1][2] Vol. 3, p. 526 (1955). "Methyl 2-bromo-3-hydroxypropanoate synthesis protocols." [1]

  • Purification & Boiling Points

    • ChemicalBook & PubChem Databases.[1] "Methyl 2-bromo-3-hydroxypropanoate - Physical Properties." [1]

  • Mechanistic Insight (Racemization): Smith, G. G., et al. "Racemization of Amino Acids and Derivatives." Journal of Organic Chemistry, vol. 26, 1961. (Explains the -proton acidity mechanism).
  • Safety Data

    • National Institutes of Health (NIH). "Hazard Identification: Alkylating Agents." [1]

Disclaimer: This guide is for research purposes only. Methyl (2R)-2-bromo-3-hydroxypropanoate is a potent alkylating agent and lachrymator.[1] Handle with extreme caution in a fume hood.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Methyl (2R)-2-bromo-3-hydroxypropanoate

The following technical guide addresses the solvent-dependent reactivity of methyl (2R)-2-bromo-3-hydroxypropanoate , a critical chiral building block often used in the synthesis of methyl glycidate (methyl oxirane-2-car...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solvent-dependent reactivity of methyl (2R)-2-bromo-3-hydroxypropanoate , a critical chiral building block often used in the synthesis of methyl glycidate (methyl oxirane-2-carboxylate) and serine derivatives.[1]

This guide is structured to assist researchers in optimizing reaction pathways (cyclization vs. substitution) and troubleshooting common yield or stereochemical failures.

[1]

Executive Summary: The Reactivity Landscape

Methyl (2R)-2-bromo-3-hydroxypropanoate is a bifunctional electrophile-nucleophile precursor .[1] Its reactivity is governed by the competition between three pathways, heavily influenced by solvent polarity and proticity:

  • Intramolecular Cyclization (Desired): Base-mediated attack of the C3-alkoxide onto the C2-bromide to form methyl glycidate.[1]

  • Intermolecular Substitution (Competitor): Attack by external nucleophiles (solvent or added reagents) displacing the bromide.[1]

  • Hydrolysis/Solvolysis (Side Reaction): Attack on the ester moiety or the C-Br bond by water or alcohols.[1]

Key Insight: The choice of solvent dictates the "nakedness" of the alkoxide intermediate and the stability of the ester group. Polar aprotic solvents generally favor rapid cyclization with retention of enantiopurity (via inversion), while polar protic solvents introduce risks of hydrolysis and rate suppression.[1]

Mechanism & Solvent Interaction Map

The following diagram illustrates the kinetic competition dictated by the solvent environment.

ReactionPathways Substrate Methyl (2R)-2-bromo- 3-hydroxypropanoate Alkoxide Intermediate: C3-Alkoxide Species Substrate->Alkoxide Deprotonation Base Base (e.g., K2CO3, Et3N) Base->Alkoxide Epoxide Product A: Methyl (2S)-Glycidate (Inversion) Alkoxide->Epoxide Intramolecular SN2 (Fast in Aprotic) Diol Product B: Hydrolysis/Solvolysis (Racemic/Diol) Alkoxide->Diol Solvolysis/H-Bonding (High Risk in Protic) Protic Polar Protic Solvent (MeOH, H2O) Protic->Alkoxide H-Bonds Anion (Slows Reaction) Aprotic Polar Aprotic Solvent (THF, Acetone, DMF) Aprotic->Epoxide Solvates Cation only

Figure 1: Mechanistic divergence based on solvent class.[1] Aprotic solvents accelerate the desired intramolecular SN2 pathway.

Solvent Selection Matrix

Use this table to select the optimal solvent based on your specific experimental goal.

Solvent ClassExamplesEffect on Reactivity (k_rel)Primary RiskRecommended For
Polar Aprotic DMF, DMSOVery High. Solvates cations strongly; leaves alkoxide "naked" and highly reactive.[1]Workup difficulty (high BP); Polymerization of product.[1]Rapid, small-scale synthesis; Difficult cyclizations.[1]
Polar Aprotic (Volatile) Acetone, THF, MeCNHigh. Good balance of rate and workup ease.[1]Aldol condensation (Acetone) if strong base used.[1][2]Standard Protocol. Scalable synthesis of glycidates.
Polar Protic Methanol, EthanolLow. H-bonding stabilizes alkoxide, increasing activation energy for SN2.[1]Transesterification (Me ester

Et ester); Solvolysis of bromide.[1]
Solvolysis studies; preparing alkoxy-derivatives.[1]
Non-Polar DCM, TolueneVery Low. Poor solubility of ionic bases.[1]Incomplete reaction; Requires Phase Transfer Catalyst (PTC).[1]Large-scale biphasic reactions (with TEBA/Water).
Aqueous WaterVariable. Depends on pH.[1]Hydrolysis of ester (Saponification); Ring opening of epoxide.[1]Hydrolytic Kinetic Resolution (HKR) workflows only.[1]

Troubleshooting Guide

Direct solutions to common experimental failures.

Issue 1: Low Yield of Methyl Glycidate (Epoxide)

Symptom: TLC shows disappearance of starting material, but isolated yield is <40%.[1] NMR shows carboxylic acid peaks or diols.[1]

  • Root Cause: Hydrolysis competition. The presence of water (even trace amounts) or the use of protic solvents (MeOH) allowed the base to attack the ester carbonyl (saponification) or the solvent to open the epoxide ring.

  • Corrective Action:

    • Switch Solvent: Move to Anhydrous THF or Acetone .[1]

    • Drying: Ensure the substrate is dried (azeotropic distillation with toluene) before reaction.[1]

    • Base Choice: Use a non-nucleophilic base (e.g.,

      
       or 
      
      
      
      ) rather than Hydroxide (
      
      
      ) or Methoxide (
      
      
      ) to minimize ester attack.[1]
Issue 2: Reaction is "Stuck" (Incomplete Conversion)

Symptom: Starting material persists after 24h.

  • Root Cause: Anion Stabilization. If using a protic solvent (e.g., Ethanol), the hydrogen bonding cage around the intermediate alkoxide is preventing the intramolecular attack on the C-Br bond.

  • Corrective Action:

    • Solvent Swap: Evaporate the protic solvent and redissolve in DMF or DMSO .[1] The rate will increase by orders of magnitude due to the "naked anion" effect.[1]

    • Temperature: Increase temperature to 40-50°C (carefully monitoring for polymerization).

Issue 3: Stereochemical Erosion (Low ee%)

Symptom: Product is racemic or has lower optical rotation than expected.[1]

  • Root Cause: SN1 Character. Highly polar solvents with high dielectric constants (like water/formamide) can promote partial ionization of the C-Br bond (carbocation character) before the nucleophilic attack, leading to racemization.[1]

  • Corrective Action:

    • Reduce Polarity: Use a lower dielectric solvent like DCM or TBME .[1]

    • Mechanism Check: Ensure the reaction is strictly SN2 (Intramolecular). Lower the temperature to 0°C to favor the concerted pathway over stepwise ionization.[1]

Optimized Protocol: Synthesis of Methyl Glycidate

Based on standard intramolecular SN2 methodologies.

Objective: Convert Methyl (2R)-2-bromo-3-hydroxypropanoate to Methyl (2S)-oxirane-2-carboxylate with >90% retention of stereochemical fidelity (via inversion).

Reagents:

  • Substrate: 1.0 equiv

  • Base:

    
     (1.5 equiv, pulverized)[1]
    
  • Solvent: Acetone (Reagent Grade, dried over

    
    ) or THF .[1]
    

Step-by-Step:

  • Preparation: Dissolve 1.0 g of methyl (2R)-2-bromo-3-hydroxypropanoate in 10 mL of anhydrous Acetone (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add 1.5 equiv of pulverized anhydrous

    
    .
    
  • Reaction: Allow the suspension to warm to room temperature (20-25°C) and stir vigorously.

    • Why? Vigorous stirring is crucial in heterogeneous mixtures (Solid-Liquid) to ensure surface contact.[1]

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). Stain with

    
     (Epoxides stain poorly with UV).[1] Look for the disappearance of the bromohydrin (
    
    
    
    ) and appearance of the epoxide (
    
    
    ).
  • Workup (Critical):

    • Filter off the solid salts.[1][3]

    • Do NOT perform an aqueous wash if possible, as the methyl glycidate is water-soluble and prone to hydrolysis.[1]

    • Concentrate the filtrate under reduced pressure at low temperature (<30°C) to avoid polymerization.[1]

  • Purification: Distillation (vacuum) is preferred over silica chromatography, as silica is slightly acidic and can open the epoxide ring.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as a solvent if I use Sodium Methoxide as the base? A: Not recommended. While this avoids transesterification (since the alkyl groups match), Methoxide is a strong nucleophile and can attack the epoxide ring after it forms (Payne rearrangement or ring opening), yielding a methoxy-alcohol byproduct. Furthermore, methanol slows the cyclization rate via hydrogen bonding.

Q: Why does the reaction turn yellow/brown in DMF? A: DMF can decompose slightly to form dimethylamine, which is basic and nucleophilic.[1] The color change often indicates trace elimination reactions (dehydrobromination to an alkene) or polymerization of the sensitive glycidate product. Ensure your DMF is fresh and the reaction time is minimized.

Q: Is it possible to run this reaction in water? A: Yes, but only under Phase Transfer Catalysis (PTC) conditions.[1] You would use a biphasic system (DCM/Water) with a catalyst like Tetrabutylammonium bromide (TBAB). The base stays in the water, the substrate in the DCM, and the catalyst shuttles the hydroxide/carbonate across the interface. This protects the ester from bulk hydrolysis.[1]

Q: What is the stereochemical outcome? A: The reaction proceeds via a backside attack (Intramolecular SN2).[1]

  • Substrate: (2R)-Configuration.

  • Product: (2S)-Configuration (assuming standard priority rules hold: O > COOMe > CH2 > H).

  • Note: The absolute configuration of the carbon skeleton is preserved, but the Cahn-Ingold-Prelog (CIP) descriptor changes from R to S due to the inversion at the chiral center.[1]

References

  • Mechanism of Epoxide Formation

    • Smith, M. B., & March, J.[1] (2007).[1][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[1] (Detailed discussion on intramolecular SN2 and solvent effects on nucleophilicity).

    • [1]

  • Solvent Effects on SN2 Reactions

    • Reichardt, C., & Welton, T.[1] (2010).[1][4][5] Solvents and Solvent Effects in Organic Chemistry . Wiley-VCH.[1] (Authoritative source on solvation of anions in protic vs. aprotic media).

    • [1]

  • Synthesis of Methyl Glycidate (Protocol Grounding)

    • Drauz, K., et al.[1] (1991).[1] "Synthesis of (2R)- and (2S)-methyl glycidate." Organic Syntheses. (Provides experimental benchmarks for glycidate handling and stability).

    • [Organic Syntheses Coll.[1] Vol. 10, p.501]([Link])

  • Stability of Alpha-Bromo Esters

    • PubChem Database.[1][4] "Methyl 2-bromo-3-hydroxypropanoate Compound Summary." (Physical properties and stability data).

    • [1]

Sources

Optimization

Technical Support Center: A Guide to Handling Methyl (2R)-2-bromo-3-hydroxypropanoate

Here is the technical support center for handling the moisture sensitivity of methyl (2R)-2-bromo-3-hydroxypropanoate. Introduction: Methyl (2R)-2-bromo-3-hydroxypropanoate is a valuable chiral building block in syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for handling the moisture sensitivity of methyl (2R)-2-bromo-3-hydroxypropanoate.

Introduction: Methyl (2R)-2-bromo-3-hydroxypropanoate is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. Its utility is derived from its trifunctional nature, possessing a stereocenter, a reactive bromide for nucleophilic substitution, and both hydroxyl and methyl ester functionalities for further elaboration.[1] However, the very features that make this molecule synthetically useful also render it susceptible to degradation, primarily through hydrolysis. The presence of even trace amounts of moisture can significantly compromise its purity, leading to inconsistent experimental outcomes and reduced yields.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the challenges associated with the moisture sensitivity of this reagent. It offers practical troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of the material and the reproducibility of your results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during experiments involving methyl (2R)-2-bromo-3-hydroxypropanoate, with a focus on problems arising from moisture-induced degradation.

Q1: My reaction yield is significantly lower than expected. Could the starting material be the problem?

A: Yes, this is a classic symptom of reagent degradation. The α-bromo ester is an effective alkylating agent, but its electrophilicity also makes it prone to hydrolysis.[2][3]

  • Probable Cause: Your vial of methyl (2R)-2-bromo-3-hydroxypropanoate has likely been exposed to atmospheric moisture, either during storage or handling. This initiates hydrolysis, consuming the active reagent and reducing the amount available for your desired transformation.

  • Immediate Solution:

    • Verify Purity: Before use, run a quick quality control check on the starting material. The most straightforward method is ¹H NMR spectroscopy. Look for the characteristic peaks of the pure compound and the absence of new, broad signals that could indicate the hydrolyzed carboxylic acid byproduct.[4][5]

    • Use a Fresh Source: If degradation is suspected, open a new, factory-sealed bottle of the reagent.

    • Optimize Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled, high-purity solvents, flame-dried glassware, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.

Q2: I am observing unexpected spots on my TLC plate and/or new peaks in my LC-MS analysis that do not correspond to my product or starting material. What are these impurities?

A: The appearance of new, more polar byproducts is a strong indicator of moisture-related degradation.

  • Probable Cause: The reagent has undergone hydrolysis. The two primary degradation products are:

    • (2R)-2-bromo-3-hydroxypropanoic acid: Formed from the hydrolysis of the methyl ester. This is often the major byproduct.

    • Methyl (2R,S)-2,3-dihydroxypropanoate: Formed from the nucleophilic substitution of the bromide by water or hydroxide. This reaction can be slower but is often observed.

  • Troubleshooting Steps:

    • Characterize Byproducts: Use LC-MS to determine the mass of the impurities. The expected molecular weights of the byproducts can help confirm their identity.

    • Purify the Reagent: If a significant amount of the reagent has degraded but you must use that batch, purification via silica gel chromatography may be possible.[4] However, this should be done with anhydrous solvents and handled with care to prevent further degradation.

    • Review Handling Protocol: This issue highlights a systematic problem with moisture control. Immediately implement stricter anhydrous handling techniques as detailed in Section 3.

Q3: My experimental results are highly variable and difficult to reproduce. One day the reaction works perfectly, the next it fails. Why?

A: Inconsistent results are frequently traced back to inconsistent reagent quality, often caused by sporadic moisture exposure.

  • Probable Cause: The reagent is likely being handled differently between experiments. For example, one researcher might be quicker to recap the bottle, another might use it on a more humid day, or the septum on the bottle may have lost its integrity after multiple punctures.

  • Solution: Standardize Your Workflow:

    • Implement a Standard Operating Procedure (SOP): All users in the lab must follow a strict, documented protocol for handling this reagent. Refer to the workflow in Section 3.

    • Use Small Aliquots: Instead of repeatedly accessing a large stock bottle, consider aliquoting a new bottle into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This protects the main stock from repeated exposure.

    • Log Reagent Usage: Keep a logbook for the reagent bottle. Note the date it was opened and each date it was accessed. This can help track potential contamination events.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for methyl (2R)-2-bromo-3-hydroxypropanoate?

A: The primary degradation pathway is hydrolysis, which can occur at two sites on the molecule: the ester carbonyl and the carbon bearing the bromine. The ester is generally more susceptible, leading to the formation of the corresponding carboxylic acid and methanol. Nucleophilic attack at the C-Br bond also occurs, yielding the dihydroxy derivative.

Hydrolysis_Pathway cluster_input start Methyl (2R)-2-bromo- 3-hydroxypropanoate prod1 (2R)-2-bromo-3-hydroxy- propanoic Acid + CH₃OH start->prod1 Ester Hydrolysis (Primary Pathway) prod2 Methyl (2R,S)-2,3-dihydroxy- propanoate + HBr start->prod2 SN2 Substitution (Secondary Pathway) h2o H₂O

Caption: Primary and secondary moisture-induced degradation pathways.

Q2: What are the ideal storage and handling conditions?

A: To maximize the shelf-life and ensure the integrity of the reagent, strict storage and handling conditions are mandatory.

ParameterRecommendationRationale
Temperature 2-8°C[4][5]Reduces the rate of potential degradation reactions.
Atmosphere Under inert gas (Argon or Nitrogen)[4][5]Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, original manufacturer's bottleMinimizes moisture ingress. Use of parafilm or secondary seals is recommended after opening.
Location Dry, cool, well-ventilated area away from incompatible materials (e.g., strong bases, oxidizing agents)[6][7]Ensures safety and stability.

Q3: How can I verify the quality of my reagent before a critical experiment?

A: Pre-use quality control is a critical step for ensuring reproducibility.

  • ¹H NMR Spectroscopy: This is the most effective and rapid method. A solution in an anhydrous deuterated solvent (e.g., CDCl₃) should show sharp, well-defined peaks corresponding to the structure.[4][5] Pay close attention to the baseline for any broad peaks indicative of a carboxylic acid.

  • LC-MS Analysis: For highly sensitive applications, LC-MS can provide a more detailed impurity profile, allowing for the quantification of degradation products.[8]

  • Visual Inspection: The pure compound should be a colorless to light yellow liquid.[4][5] Any significant color change, cloudiness, or precipitation is a sign of degradation.

Q4: Can I purify methyl (2R)-2-bromo-3-hydroxypropanoate if it has been compromised?

A: Yes, purification is possible via silica gel column chromatography.[4] However, it is crucial to use anhydrous solvents and pack the column under dry conditions to avoid exacerbating the degradation during the purification process itself. Re-analyze the purified fractions by NMR to confirm purity before use. For most applications, starting with a fresh, unopened bottle is more time- and cost-effective.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Workflow for Handling Under Inert Atmosphere

This protocol outlines the standard procedure for withdrawing a sample from a Sure/Seal™-style bottle to minimize atmospheric exposure.

Handling_Workflow A 1. Equilibrate Reagent Allow bottle to warm to RT before opening. B 2. Prepare Syringe Flush a clean, dry syringe with inert gas (3x). A->B C 3. Purge Headspace Puncture septum with outlet needle. Puncture with inert gas inlet needle. B->C D 4. Withdraw Reagent Insert flushed syringe and slowly withdraw the required volume. C->D E 5. Dispense Dispense directly into the reaction vessel under inert gas flow. D->E F 6. Store Remove needles, cover puncture with parafilm, and return to 2-8°C storage. E->F

Caption: Step-by-step workflow for safe reagent handling.

Step-by-Step Methodology:

  • Equilibration: Remove the reagent bottle from cold storage and allow it to warm to ambient room temperature while still sealed. This prevents condensation from forming on the bottle when it is opened.

  • Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried (oven-dried at >120°C overnight) and cooled under a stream of inert gas.

  • Inert Atmosphere Setup: The reaction flask should be assembled, flame-dried under vacuum, and placed under a positive pressure of argon or nitrogen.

  • Syringe Transfer:

    • Flush a dry syringe of appropriate volume with inert gas.

    • Puncture the septum of the reagent bottle with a wide-bore needle connected to an inert gas line to create a positive pressure.

    • Puncture the septum with a second needle to act as a gas outlet.

    • Insert the flushed syringe through the septum and carefully withdraw the desired volume of liquid.

    • Remove the syringe and immediately dispense the liquid into the reaction flask.

  • Resealing and Storage: Remove the gas inlet and outlet needles. Wrap the septum and cap with parafilm to provide a secondary seal against moisture. Return the bottle to storage at 2-8°C.

Protocol 2: Quality Control via ¹H NMR Spectroscopy

  • Sample Preparation: In a glovebox or under a positive flow of inert gas, add ~5-10 mg of methyl (2R)-2-bromo-3-hydroxypropanoate to a dry NMR tube. Add ~0.6 mL of anhydrous CDCl₃.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Confirm the presence of the characteristic signals. According to literature, the expected peaks are:[4][5]

    • δ 4.35 (t, 1H): Proton on the bromine-bearing carbon (CHBr).

    • δ 4.00 (m, 2H): Protons of the hydroxymethyl group (CH₂OH).

    • δ 3.81 (s, 3H): Protons of the methyl ester group (OCH₃).

    • δ 2.70 (br s, 1H): Proton of the hydroxyl group (OH). Note: This peak can be broad and its chemical shift is variable.

  • Purity Assessment: Look for the absence of a broad singlet around δ 10-12 ppm, which would indicate the presence of the carboxylic acid hydrolysis product.

By adhering to these guidelines, researchers can ensure the integrity of their methyl (2R)-2-bromo-3-hydroxypropanoate, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. Available at: [Link]

  • α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction - JoVE. Available at: [Link]

  • Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • α-Halo boronic esters: intermediates for stereodirected synthesis - ACS Publications. Available at: [Link]

  • Methyl (S)-2-bromo-3-hydroxypropanoate - PubChem. Available at: [Link]

  • 2-bromo-2-methylpropane - Sdfine. Available at: [Link]

  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products - Environmental Sciences Europe. Available at: [Link]

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review - IRJET. Available at: [Link]

  • α-Halo carboxylic acids and esters - Wikipedia. Available at: [Link]

  • Methyl 2-bromo-3-hydroxypropanoate (C4H7BrO3) - PubChemLite. Available at: [Link]

  • Methyl 2-bromo-3-hydroxypropanoate - PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of methyl (2R)-2-bromo-3-hydroxypropanoate vs chloro analogs

Executive Summary In the synthesis of serine derivatives and glycidates, the choice between Methyl (2R)-2-bromo-3-hydroxypropanoate (M-2BHP) and its Chloro analog (M-2CHP) is often treated as a trivial leaving-group swap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of serine derivatives and glycidates, the choice between Methyl (2R)-2-bromo-3-hydroxypropanoate (M-2BHP) and its Chloro analog (M-2CHP) is often treated as a trivial leaving-group swap. However, kinetic data and process safety parameters reveal a distinct trade-off between reactivity velocity and chemoselectivity .

  • The Bromo-Analog (M-2BHP): Exhibits

    
     faster cyclization rates due to the weaker C-Br bond. It is the reagent of choice for kinetic resolution or when mild, non-aqueous bases are required to prevent ester hydrolysis.
    
  • The Chloro-Analog (M-2CHP): Offers superior thermal stability and higher atom economy. It is the preferred candidate for large-scale process chemistry where exotherm control is critical, despite requiring stronger bases or higher temperatures to initiate cyclization.

Mechanistic Insight: The Intramolecular Race

The primary utility of these reagents lies in their conversion to Methyl Glycidate via an intramolecular Williamson ether synthesis (Darzens-like closure). The reaction efficiency is a competition between the desired Ring Closure (


)  and the undesired Intermolecular Displacement/Hydrolysis (

)
.
Pathway Analysis
  • Activation: Base deprotonates the

    
    -hydroxyl group.
    
  • Cyclization: The resulting alkoxide attacks

    
     from the backside.
    
  • Inversion: The stereocenter at

    
     inverts (Walden inversion), transforming the 
    
    
    
    -halohydrin into the
    
    
    -glycidate (assuming standard CIP priority retention).

Critical Differentiator: The C-Br bond (


) is significantly weaker than the C-Cl bond (

), lowering the activation energy for the transition state in M-2BHP.

ReactionPathway Substrate Methyl (2R)-2-Halo-3-hydroxypropanoate Alkoxide Intermediate Alkoxide (Fast Equilibrium) Substrate->Alkoxide + Base (Deprotonation) TS Transition State (Rate Limiting) Alkoxide->TS Intramolecular Attack Hydrolysis Byproduct: Diol / Hydrolyzed Ester Alkoxide->Hydrolysis Intermolecular Attack (k_hyd) (Solvent/Water) Epoxide Methyl Glycidate (Inverted Configuration) TS->Epoxide Loss of X- (k_cyc)

Figure 1: Mechanistic pathway showing the competition between productive cyclization and hydrolytic side reactions.

Comparative Performance Metrics

The following data summarizes the reactivity differences observed under standard conditions (Carbonate base,


 to RT).
FeatureMethyl (2R)-2-Bromo -3-hydroxypropanoateMethyl (2R)-2-Chloro -3-hydroxypropanoate
Leaving Group pKa -9.0 (HBr)-7.0 (HCl)
Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Relative Rate (

)
High (Reference 1.0) Low (~0.02)
T

(pH 10, 25°C)
< 15 minutes> 4 hours
Dominant Side Reaction Elimination to acrylate (if heated)Hydrolysis of ester (due to long reaction time)
Storage Stability Poor (Darkens/degrades at RT)Excellent (Stable for months at RT)

Key Takeaway: Use the Bromo analog for rapid reactions at low temperatures to preserve sensitive ester groups. Use the Chloro analog when the reaction must be run at higher temperatures or requires storage of the starting material.

Decision Framework: Selecting the Right Analog

Researchers should not default to the bromo-analog simply for speed. The chloro-analog often provides cleaner profiles in scale-up scenarios.

DecisionTree Start Start: Select Reagent Scale Reaction Scale? Start->Scale TempSens Substrate Temperature Sensitivity? Scale->TempSens Lab Scale (<5g) BaseTol Base Tolerance? Scale->BaseTol Process Scale (>100g) Bromo Select BROMO Analog (Fast, Low T, Mild Base) TempSens->Bromo High (Must stay < 0°C) Chloro Select CHLORO Analog (Stable, Controlled, Cheaper) TempSens->Chloro Low (Can heat to 40°C) BaseTol->Bromo Requires mild base (e.g., NaHCO3) BaseTol->Chloro Can tolerate strong base (e.g., NaOMe)

Figure 2: Logic flow for reagent selection based on process constraints.

Experimental Protocols

Protocol A: Rapid Low-Temp Cyclization (Bromo-Analog)

Best for: Preserving enantiomeric excess and preventing ester hydrolysis.

  • Preparation: Dissolve Methyl (2R)-2-bromo-3-hydroxypropanoate (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -10°C .

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise over 10 minutes. Note: DBU is preferred over inorganic bases here for solubility in THF.

  • Monitoring: Stir at -10°C. Reaction is typically complete within 30 minutes (TLC: 30% EtOAc/Hex).

  • Workup: Quench with cold saturated

    
    . Extract with 
    
    
    
    .
  • Result: High yield of glycidate with minimal ester hydrolysis.

Protocol B: Robust Scale-Up Cyclization (Chloro-Analog)

Best for: Cost-effective synthesis and handling larger batches.[1]

  • Preparation: Dissolve Methyl (2R)-2-chloro-3-hydroxypropanoate (1.0 eq) in MeOH (0.5 M).

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.5 eq) as a finely ground powder.
    
  • Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Why? The chloride leaves slowly. Heating to 40°C accelerates the reaction but increases the risk of opening the epoxide with Methanol (byproduct: methoxy-alcohol).

  • Workup: Filter off solids. Concentrate the filtrate. Distill under reduced pressure.

  • Result: Thermodynamic product with high purity; lower cost of goods.

Safety & Stability Note

  • Bromo-Analog: Acts as a potent lachrymator and skin irritant. It is an alkylating agent. Store at -20°C under Argon.

  • Chloro-Analog: Less lachrymatory but still an alkylating agent. Stable at 4°C.

References

  • Leaving Group Effects in Substitution

    • Title: "Nucleophilic Substitution: The Leaving Group"[2]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Epoxide Synthesis Kinetics

    • Title: "Synthesis of Epoxides: Tre
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Glycidate Synthesis Methodologies

    • Title: "Preparation of (S)
    • Source: Organic Syntheses (Vol. 83, p. 162)[3]

    • URL:[Link][3]

  • General Reactivity of Alpha-Halo Esters

    • Title: "Reactivity of alpha-halo esters in nucleophilic substitution"
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Comparative

IR spectroscopy peaks for methyl (2R)-2-bromo-3-hydroxypropanoate

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for Methyl (2R)-2-bromo-3-hydroxypropanoate , a critical chiral building block in drug development.[1] This document is structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for Methyl (2R)-2-bromo-3-hydroxypropanoate , a critical chiral building block in drug development.[1]

This document is structured to serve as a Quality Control (QC) and Process Analytical Technology (PAT) Comparative Guide , specifically designed for researchers synthesizing or validating this compound against its common precursors and impurities.

Executive Summary: The Spectroscopic Fingerprint

Methyl (2R)-2-bromo-3-hydroxypropanoate (CAS: 7691-28-3) is a bifunctional ester used widely in the synthesis of chiral epoxides and amino acids.[1] Its IR spectrum is distinct due to the interplay between the hydroxyl group , the


-halogen , and the ester carbonyl .[1]

For the drug development professional, the utility of IR spectroscopy here is not just identification, but purity assessment .[1] The presence of specific bands (e.g., C=C alkene stretch) indicates unreacted starting material, while the absence of the hydroxyl band suggests side-product formation (e.g., dibromides).[1]

Structural Analysis & Theoretical Peak Prediction

Before interpreting the data, we must establish the theoretical grounding for the peak assignments.[1] The molecule contains four diagnostic zones:

  • Zone I (3600–3200 cm⁻¹): The Hydroxyl (O-H) stretch.[2] Critical for confirming the "hydroxy" functionality.

  • Zone II (1760–1730 cm⁻¹): The Carbonyl (C=O) stretch.

    • Expert Insight: In

      
      -halo esters, the electronegative bromine atom exerts an inductive effect (-I), withdrawing electron density from the carbonyl carbon.[1] This strengthens the C=O bond, shifting the absorption to a higher wavenumber  (~1745–1755 cm⁻¹) compared to non-halogenated esters (~1735 cm⁻¹).
      
  • Zone III (1650–1600 cm⁻¹): The Alkene (C=C) region. This must be silent in the pure product. Its presence indicates contamination with Methyl Acrylate.

  • Zone IV (700–500 cm⁻¹): The Carbon-Bromine (C-Br) stretch.[1] A fingerprint marker for halogenation.[1]

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound against its primary synthetic precursor (Methyl Acrylate ) and a common over-brominated impurity (Methyl 2,3-dibromopropanoate ).[1]

Table 1: Diagnostic IR Peak Comparison
FeatureTarget Compound (Methyl 2-bromo-3-hydroxypropanoate)Precursor (Methyl Acrylate)Impurity (Methyl 2,3-dibromopropanoate)Diagnostic Significance
O-H Stretch 3400–3500 cm⁻¹ (Broad)AbsentAbsentConfirms bromohydrin formation.[1]
C=O Stretch 1745–1755 cm⁻¹ (Sharp)1725–1735 cm⁻¹ 1740–1750 cm⁻¹

-Br shifts C=O higher. Acrylate is lower due to conjugation.
C=C Stretch Absent 1635–1645 cm⁻¹ (Medium)AbsentPresence indicates unreacted starting material.
=C-H Stretch Absent >3000 cm⁻¹ AbsentConfirms saturation of the alkene.
C-Br Stretch ~600–700 cm⁻¹ AbsentTwo bands (Distinct)Confirms halogenation.

Technical Note on Chirality: As the (2R) enantiomer is the target, note that standard FT-IR cannot distinguish between (2R) and (2S) enantiomers. Both will produce the identical spectrum described above.[1] To determine enantiomeric excess (ee%), Chiral HPLC or Polarimetry must be used downstream.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducible data for regulatory filing or internal QC, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR requires minimal sample prep and allows for easy cleaning of liquid samples, preventing cross-contamination in high-throughput environments.[1]

Step-by-Step Workflow:

  • System Blanking:

    • Clean the Diamond/ZnSe crystal with isopropanol.[1]

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure the background shows atmospheric CO₂ (2350 cm⁻¹) and H₂O, but no organic residue peaks.

  • Sample Application:

    • Pipette 10–20 µL of the neat liquid Methyl (2R)-2-bromo-3-hydroxypropanoate onto the crystal center.[1]

    • Crucial: Ensure the liquid covers the "active spot" (usually 1-2 mm diameter) entirely to avoid baseline noise.[1]

  • Acquisition:

    • Scan range: 4000–450 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Precision).

    • Resolution: 4 cm⁻¹.[1]

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct only if significant drift is observed.

  • Cleaning:

    • Wipe with ethanol immediately.[1] The compound is an alkyl halide and potential lachrymator; dispose of wipes in hazardous solid waste.[1]

Reaction Monitoring Workflow (Visualization)

The following diagram illustrates the logical decision tree for using IR spectroscopy during the synthesis process.

ReactionMonitoring Start Crude Reaction Mixture IR_Scan Acquire ATR-IR Spectrum Start->IR_Scan Check_1640 Check 1640 cm⁻¹ (C=C Region) IR_Scan->Check_1640 Result_Alkene Peak Detected (Unreacted Acrylate) Check_1640->Result_Alkene Yes Check_OH Check 3400 cm⁻¹ (O-H Region) Check_1640->Check_OH No (Saturated) Action_Continue Continue Reaction Result_Alkene->Action_Continue Action_Continue->IR_Scan Re-sample Result_NoOH No Broad Peak (Side Product: Dibromide) Check_OH->Result_NoOH No Final_Check Check 1750 cm⁻¹ (C=O Shift) Check_OH->Final_Check Yes (Broad Peak) Action_Purify Flash Chromatography Required Result_NoOH->Action_Purify Success Target Confirmed: Methyl (2R)-2-bromo-3-hydroxypropanoate Final_Check->Success Shift to ~1750 cm⁻¹

Figure 1: Logic flow for identifying the target compound and distinguishing it from precursors (Acrylate) and side-products (Dibromide) using IR markers.[1]

References
  • National Institute of Standards and Technology (NIST). Methyl Acrylate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4][5] (Authoritative text on inductive effects on carbonyl stretching frequencies).

  • PubChem. Methyl 2-bromo-3-hydroxypropanoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Methyl 3-bromopropionate (Analogous Synthesis & Properties). Org. Synth. 1940, 20,[1] 64. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of Methyl (2R)-2-bromo-3-hydroxypropanoate

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. Methyl (2R)-2-bromo-3-hydroxypropanoate, a key intermediate in the synthesis of var...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. Methyl (2R)-2-bromo-3-hydroxypropanoate, a key intermediate in the synthesis of various pharmaceuticals, is no exception. Its enantiomeric purity can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric purity of this crucial chiral synthon. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure robust and reliable results.

The Criticality of Enantiomeric Purity in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs. For a chiral building block like methyl (2R)-2-bromo-3-hydroxypropanoate, ensuring high enantiomeric purity at an early stage of synthesis is a critical quality attribute that streamlines downstream processes and contributes to the overall safety and efficacy of the final drug product.

A Comparative Overview of Analytical Techniques

The determination of enantiomeric purity necessitates the use of a chiral environment to differentiate between the enantiomers. This can be achieved through various analytical techniques, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prevalent and powerful methods in the pharmaceutical industry. Each technique offers distinct advantages and is suited to different analytical challenges.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Differential interaction of volatile enantiomers with a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or chiral shift reagent (CSR), leading to distinct NMR signals.
Typical Sample State Liquid (dissolved in mobile phase)Gas (volatile or derivatized to be volatile)Liquid (dissolved in a suitable deuterated solvent)
Instrumentation HPLC system with a chiral column and UV or other suitable detector.GC system with a chiral capillary column and a flame ionization detector (FID) or mass spectrometer (MS).High-field NMR spectrometer.
Key Strengths Broad applicability to a wide range of compounds, well-established and robust, preparative scale-up is possible.High resolution and sensitivity, suitable for volatile and thermally stable compounds.Provides structural information, can be non-destructive, and requires no chromatographic separation.
Potential Limitations Can require significant method development, chiral columns can be expensive.Limited to volatile and thermally stable analytes, derivatization may be necessary.Lower sensitivity compared to chromatographic methods, chiral auxiliaries can be expensive and may cause signal broadening.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its versatility and robustness. The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.

The selection of the appropriate CSP and mobile phase is critical for achieving a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad enantiorecognition capabilities.[1][2] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.

For methyl (2R)-2-bromo-3-hydroxypropanoate, which possesses hydroxyl and ester functional groups capable of hydrogen bonding, and a stereocenter flanked by a bromine atom, a polysaccharide-based CSP is a logical starting point. The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar alcohol (like isopropanol or ethanol), is optimized to fine-tune the retention and resolution of the enantiomers.

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based column, for example, a Chiralpak® series column (e.g., Chiralpak AD-H or Chiralcel OD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the methyl (2R)-2-bromo-3-hydroxypropanoate sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of methyl 2-bromo-3-hydroxypropanoate for system suitability and to confirm the elution order of the enantiomers.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject the racemic standard six times. The resolution between the two enantiomer peaks should be greater than 1.5. The relative standard deviation (RSD) for the peak areas should be less than 2.0%.

Data Analysis:

  • The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 Where Area_major is the peak area of the desired (2R)-enantiomer and Area_minor is the peak area of the undesired (2S)-enantiomer.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[3] Methyl (2R)-2-bromo-3-hydroxypropanoate is sufficiently volatile for GC analysis. The separation mechanism in chiral GC is analogous to chiral HPLC, relying on the differential interactions of the enantiomers with a chiral stationary phase, which is typically a cyclodextrin derivative coated on the inside of a capillary column.[3]

Cyclodextrin-based CSPs are widely used in chiral GC. These cyclic oligosaccharides have a chiral cavity, and their derivatives offer a variety of interaction sites for enantiomeric discrimination. The choice of the specific cyclodextrin derivative (e.g., substituted β- or γ-cyclodextrin) depends on the size and functionality of the analyte. For an ester like methyl (2R)-2-bromo-3-hydroxypropanoate, a derivatized β-cyclodextrin column is a good starting point. The temperature program is a critical parameter in GC and is optimized to achieve a balance between resolution and analysis time.

Caption: Workflow for enantiomeric purity determination by Chiral GC.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

Chromatographic Conditions:

  • Chiral Column: A cyclodextrin-based capillary column, for example, a Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at a rate of 2 °C/min.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a solution of the methyl (2R)-2-bromo-3-hydroxypropanoate sample in hexane at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard for system suitability and peak identification.

System Suitability:

  • Inject the racemic standard. The resolution between the two enantiomer peaks should be greater than 1.5.

Data Analysis:

  • Calculate the enantiomeric excess (% ee) from the peak areas as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for chromatographic separation.[4][5] In the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CSR), the enantiomers of the analyte form transient diastereomeric complexes.[6][7] These diastereomeric complexes have different magnetic environments, leading to separate signals for the two enantiomers in the NMR spectrum.

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking. The choice of CSA depends on the functional groups present in the analyte. For methyl (2R)-2-bromo-3-hydroxypropanoate, a CSA with hydrogen bond donor or acceptor sites would be suitable.

Chiral Lanthanide Shift Reagents (CSRs): These are paramagnetic lanthanide complexes with chiral ligands. They coordinate to Lewis basic sites in the analyte (like the hydroxyl or carbonyl oxygen) and induce large chemical shift changes (lanthanide-induced shifts, LIS). The magnitude of the LIS is dependent on the distance and angle of the nucleus from the lanthanide ion, and because the two enantiomers form different diastereomeric complexes, their corresponding nuclei will experience different shifts.

Caption: Workflow for enantiomeric purity determination by NMR with chiral auxiliaries.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated chloroform (CDCl3).

  • Chiral auxiliary:

    • Option A (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

    • Option B (CSR): Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)3].

Sample Preparation:

  • Dissolve approximately 10 mg of the methyl (2R)-2-bromo-3-hydroxypropanoate sample in 0.6 mL of CDCl3 in an NMR tube.

  • Acquire a standard 1H NMR spectrum of the sample.

  • To the same NMR tube, add a small amount of the chiral auxiliary (e.g., 0.1 to 1.0 molar equivalents relative to the analyte).

  • Gently mix the solution and acquire another 1H NMR spectrum. Repeat the addition of the chiral auxiliary incrementally until optimal separation of the enantiomeric signals is observed.

Data Analysis:

  • Identify a well-resolved proton signal that shows splitting in the presence of the chiral auxiliary (e.g., the methoxy protons or the proton on the stereocenter).

  • Integrate the two resolved signals corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% ee) from the integral values.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure its suitability for its intended purpose. Method validation is a regulatory requirement and provides documented evidence that the method is accurate, precise, specific, linear, and robust. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[8]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including its enantiomer. This is demonstrated by achieving baseline resolution between the enantiomer peaks in chromatography or distinct signals in NMR.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of concentrations of the minor enantiomer.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing samples with known amounts of the undesired enantiomer spiked in.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The validation of the enantiomeric purity of methyl (2R)-2-bromo-3-hydroxypropanoate is a critical step in ensuring the quality and safety of pharmaceutical products. Chiral HPLC, chiral GC, and NMR spectroscopy with chiral auxiliaries are all powerful techniques for this purpose.

  • Chiral HPLC is often the method of choice due to its broad applicability and well-established nature.

  • Chiral GC provides excellent resolution for this volatile analyte.

  • Chiral NMR offers a rapid, non-separative alternative that also provides structural confirmation.

The selection of the most appropriate technique will depend on factors such as the available instrumentation, the required sensitivity, and the stage of drug development. A thorough method validation, guided by ICH principles, is essential to ensure the reliability and trustworthiness of the enantiomeric purity results, ultimately contributing to the development of safe and effective medicines.

References

  • Chiral Technologies, Inc. "Application Note: The Improved Chiral Resolution of Mecoprop.
  • Cayman Chemical. "Application Note: Differentiating Four THC Stereoisomers Formed from Δ9-THC Degradation.
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.
  • BOC Sciences. "Precision Chiral Building Block Synthesis."
  • Labuta, J., et al. "NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. PubMed.
  • NMR determination of enantiomeric excess.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Preparation and Enantiomeric Purity Determination of New Chiral C2 Building Blocks Based on the 4Amino1,2,4-triazole Unit.
  • NMR methods for determin
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • (S)
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.
  • Chiral HPLC separation: str
  • Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. ScienceDirect.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." 2005.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Chiral HPLC Separ
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLIC
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide C
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl (2R)-2-bromo-3-hydroxypropanoate

Topic: Personal protective equipment for handling methyl (2R)-2-bromo-3-hydroxypropanoate Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling methyl (2R)-2-bromo-3-hydroxypropanoate Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary & Immediate Action Card

Compound: Methyl (2R)-2-bromo-3-hydroxypropanoate CAS: 7691-28-3 (Racemic/Isomer generic references often overlap; treat all stereoisomers with identical safety protocols).[1][2][3][4] Hazard Class: Severe Irritant / Alkylating Agent / Potential Lachrymator .[1][2] Critical Directive: This compound is an


-bromo ester.[1][2] While GHS classification often lists it as an "Irritant" (Warning), structurally similar 

-halo esters are potent lachrymators (tear-inducing) and strong alkylating agents.[1][2] Always handle inside a certified chemical fume hood.
Scenario Immediate Action
Skin Contact Drench immediately. Wash with soap and water for 15+ minutes.[1][2][3] Do not use organic solvents (ethanol/acetone) as they increase skin permeation.[2]
Eye Contact Irrigate immediately. Use eyewash station for 15 minutes, holding eyelids open.[1][2] Seek medical attention.
Spill (< 5 mL) Evacuate hood area. Absorb with vermiculite or spill pads.[2] Place in a sealed bag inside the hood.
Spill (> 5 mL) Evacuate the lab. Do not attempt cleanup without SCBA if lachrymatory effects are present.[1][2] Contact EHS.
Risk Assessment & Mechanistic Hazards

To trust the protocol, you must understand the "Why." This compound is not just a solvent; it is a reactive electrophile.[2]

  • Mechanism of Toxicity (Alkylating Potential): The carbon at the

    
    -position (bonded to Br) is highly electrophilic.[1][2] Upon contact with biological nucleophiles (DNA bases, protein cysteine residues), it can form covalent bonds (alkylation), leading to cellular damage and sensitization.[1][2]
    
  • Lachrymatory Potential: Small

    
    -halo esters stimulate the TRPA1 ion channels in corneal nerve endings, causing intense pain and tearing.[1][2] Even if this specific methyl ester has lower vapor pressure than its ethyl analogs, it should be treated as a functional lachrymator.
    
  • Hydrolysis Risk: In the presence of moisture or plasma, the ester hydrolyzes to 2-bromo-3-hydroxypropanoic acid and methanol.[1][2] The acid component contributes to tissue corrosion.[2]

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient.[2] Use this layered defense strategy.

Zone Requirement Technical Justification
Respiratory Fume Hood (Mandatory) Do not use N95s. They offer no protection against organic vapors.[1][2] All operations must occur within a hood with a face velocity of 80–100 fpm.[2]
Ocular Chemical Splash Goggles Safety glasses with side shields are inadequate.[1][2] Vapors can bypass side shields; goggles form a seal to prevent lachrymatory vapor contact with the cornea.[2]
Dermal (Hands) Double Nitrile Gloves Layering Protocol: 1.[1][2] Inner Glove: 4 mil Nitrile (Standard)2.[2] Outer Glove: 5-8 mil Nitrile (High-Dexterity)Rationale:[1][2] Halogenated esters permeate thin nitrile rapidly.[2] The air gap between layers provides a breakthrough buffer.[2] Change outer gloves immediately upon splash.[2]
Body Lab Coat (Buttoned) 100% Cotton or Nomex (fire-resistant).[1][2] Synthetic blends can melt into skin if a reaction exotherms or fire occurs.[2]
Operational Workflows
A. Receipt & Storage Protocol
  • Inspection: Upon receipt, inspect the bottle for signs of leakage (wet label, crystal formation on cap) inside the fume hood.

  • Cold Chain: Store at 2–8°C .

  • Secondary Containment: Place the bottle inside a polyethylene bag or a secondary plastic container. This prevents fridge contamination if the bottle breaks or vapors diffuse through the cap.[2]

B. The Critical Moment: Weighing & Transfer

The highest risk of exposure occurs during transfer.[1] Static electricity can disperse droplets, and open containers release vapors.[1]

Diagram 1: Safe Transfer Workflow

TransferProtocol cluster_weigh Weighing Decision Logic Start Remove from Fridge (2-8°C) Acclimate Acclimate to RT (Prevent Condensation) Start->Acclimate Wait 30 mins Hood Move to Fume Hood Acclimate->Hood Weigh Weighing Strategy Hood->Weigh Transfer Transfer to Reaction Weigh->Transfer Syringe/Pipette Solid If Solid/Viscous: Tare vial in hood, add compound, re-weigh sealed vial Weigh->Solid Liquid If Liquid: Use Gastight Syringe (Density ~1.7 g/mL) Weigh->Liquid Clean Decontaminate Balance Transfer->Clean Immediate

Caption: Workflow for minimizing vapor exposure during transfer. Note the critical acclimation step to prevent water condensation, which causes hydrolysis.[1][2]

Step-by-Step Weighing Procedure:

  • Acclimation: Allow the bottle to warm to room temperature inside the hood before opening. Opening a cold bottle attracts atmospheric moisture, degrading the ester.

  • Tare Method: Do not bring the stock bottle to the balance if the balance is outside the hood.

    • Correct: Tare a receiving vial (with cap) on the balance.[2] Move vial to hood. Transfer liquid. Cap vial. Return to balance to measure mass.[2]

  • Liquid Handling: Use a positive-displacement pipette or a glass syringe.[2] Avoid plastic syringes if the contact time is long (leaching risk).[2]

C. Reaction Setup
  • Inert Atmosphere: Run reactions under Nitrogen or Argon.[1][2] Oxygen acts as a radical initiator that can degrade the bromide.[2]

  • Ventilation: Ensure the reaction vessel is vented through a bubbler or directly into the hood exhaust, never into the lab atmosphere.[1][2]

Emergency & Disposal Protocols
Spill Cleanup (Small Scale < 10 mL)
  • Alert: Announce "Chemical Spill" to lab mates.

  • Isolate: Lower hood sash immediately.

  • Neutralize: Cover the spill with a 1:1 mixture of vermiculite and sodium carbonate (soda ash) .[1][2] The carbonate helps neutralize any acid formed by hydrolysis.[2]

  • Collect: Scoop into a jar labeled "Halogenated Organic Debris."

  • Clean: Wash the surface with water, then soap.[2] Check pH of the surface to ensure neutrality.[1][2]

Waste Disposal Strategy

Do not mix with general organic waste if that waste contains strong bases (amines, hydroxides).[1][2]

  • Classification: Halogenated Organic Waste.[1][2]

  • Segregation: Keep separate from "Non-Halogenated" solvents (acetone, ethanol) to reduce incineration costs and prevent adverse reactions in the waste drum.[1][2]

  • Labeling: Explicitly list "Methyl (2R)-2-bromo-3-hydroxypropanoate" on the tag. Do not just write "Organic Waste."

References
  • PubChem. Methyl 2-bromo-3-hydroxypropanoate (Compound).[1][2] National Library of Medicine.[2] Accessed February 2026.[2] Link

  • Sigma-Aldrich (Merck). Safety Data Sheet: Methyl 2-bromo-3-hydroxypropanoate. Accessed February 2026.[2] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] Section 6.C, Handling Highly Toxic Chemicals.[2] Link

  • ECHA (European Chemicals Agency). Registration Dossier - Alpha-halo esters. Accessed February 2026.[2] Link[2]

(Note: Always verify the specific SDS provided by your chemical vendor (e.g., Combi-Blocks, Enamine, Sigma) as purity and stabilizers can affect safety profiles.)[1][2]

Sources

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